molecular formula C20H13NO2 B081759 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid CAS No. 13605-87-3

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B081759
CAS No.: 13605-87-3
M. Wt: 299.3 g/mol
InChI Key: LLMCWSJMTWWINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid (CAS 13605-87-3) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene substituent at the 2-position and a carboxylic acid group at the 4-position of the quinoline core, a structure known for its versatile pharmacological potential. Key Research Applications & Scientific Value: Antibacterial Research: This compound and its derivatives demonstrate promising antibacterial properties, showing significant activity against various Gram-positive bacterial strains. Anticancer Investigations: As part of the quinoline family, it serves as a key scaffold in developing novel anticancer agents. Research indicates notable cytotoxicity against specific cancer cell lines, making it a valuable compound for oncology and cell biology studies. Versatile Chemical Synthesis: The molecule is an important building block in organic synthesis. It can be produced via efficient methods like the Pfitzinger reaction, involving the condensation of isatin with 2-acetylnaphthalene, or through modern cross-coupling strategies such as the Suzuki-Miyaura reaction for late-stage functionalization. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Please Note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-naphthalen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-8-4-3-7-16(17)18)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMCWSJMTWWINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350472
Record name 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-87-3
Record name 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13605-87-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of quinoline-4-carboxylic acid, it belongs to a class of compounds known for a wide array of biological activities, including antibacterial and anticancer properties.[1] The fusion of the quinoline and naphthalene ring systems in its structure presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and known biological activities, with a focus on its potential as an anticancer and antibacterial agent. Detailed experimental protocols and an exploration of its potential mechanism of action are also presented to aid researchers in their drug discovery and development efforts.

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and data from similar compounds. A related compound, 2-(Naphthalen-2-yl)benzo[h]quinoline-4-carboxylic acid, has a reported melting point of 234–238 °C, suggesting that the title compound also possesses a high melting point due to its rigid, aromatic structure.[2]

PropertyPredicted Value/Information
Molecular Formula C₂₀H₁₃NO₂
Molecular Weight 299.33 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be high (>200 °C)
Solubility Likely soluble in organic solvents like DMSO and DMF
CAS Number 13605-87-3[1]

Predicted Spectral Data:

  • ¹H NMR: Aromatic protons of the quinoline and naphthalene rings are expected to appear in the downfield region (δ 7.0-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: Aromatic carbons are expected in the δ 120-150 ppm range. The carbonyl carbon of the carboxylic acid will likely appear further downfield (δ > 165 ppm).

  • IR Spectroscopy: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[3][4]

  • Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 299. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of CO₂ (m/z 255) and the carboxylic acid group (m/z 254).[5]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, most notably the Pfitzinger and Doebner reactions.[1]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] For the synthesis of the title compound, 2-acetylnaphthalene is used as the carbonyl component.[1]

Workflow for the Pfitzinger Synthesis of this compound:

Pfitzinger Reaction Workflow start Start step1 Dissolve Isatin and 2-Acetylnaphthalene in aqueous NaOH start->step1 step2 Reflux the reaction mixture step1->step2 step3 Cool the reaction mixture step2->step3 step4 Acidify with a suitable acid (e.g., HCl or Acetic Acid) step3->step4 step5 Precipitate formation step4->step5 step6 Filter and wash the solid product step5->step6 step7 Dry the product step6->step7 end This compound step7->end

Pfitzinger Reaction Workflow

Experimental Protocol (Pfitzinger Reaction): [1]

  • Reaction Setup: In a round-bottom flask, dissolve isatin (0.17 mol) and 2-acetylnaphthalene (0.2 mol) in an aqueous solution of sodium hydroxide (1.36 mol).

  • Reaction Conditions: Stir the mixture at 25–35 °C for 30 minutes. Then, add acetone and reflux the mixture for 10 hours.[1]

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the crude product.[7] The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[8]

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9] For the synthesis of the title compound, the reactants would be 2-naphthaldehyde, aniline, and pyruvic acid.

Workflow for the Doebner Synthesis of this compound:

Doebner Reaction Workflow start Start step1 Mix 2-Naphthaldehyde, Aniline, and Pyruvic Acid in a solvent (e.g., Ethanol) start->step1 step2 Reflux the reaction mixture step1->step2 step3 Cool the reaction mixture step2->step3 step4 Isolate the crude product step3->step4 step5 Purify by recrystallization step4->step5 end This compound step5->end

Doebner Reaction Workflow

Experimental Protocol (Doebner Reaction):

A general procedure for the Doebner reaction is as follows. Specific conditions for the synthesis of the title compound may require optimization.

  • Reaction Setup: In a round-bottom flask, combine 2-naphthaldehyde, aniline, and pyruvic acid in a solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization.

Biological Activity and Potential Mechanisms of Action

Derivatives of quinoline-4-carboxylic acid are known to exhibit a broad spectrum of biological activities.[1] While specific quantitative data for this compound is limited, its potential as an antibacterial and anticancer agent can be inferred from studies on related compounds.

Antibacterial Activity

Quinoline-based compounds have a well-established history as antibacterial agents.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that this compound may exert its antibacterial effects through a similar mechanism.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

  • Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Quinoline derivatives have shown promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[10] A study on the structurally similar compound, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, demonstrated its ability to induce both apoptosis and autophagy in pancreatic cancer cells through the inhibition of the Akt/mTOR signaling pathway. This suggests that this compound may also target this critical cancer-related pathway.

Potential Anticancer Mechanism of Action:

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and/or autophagy (a cellular self-degradation process).

Proposed Anticancer Mechanism of Action compound This compound akt Akt compound->akt Inhibition apoptosis Apoptosis compound->apoptosis autophagy Autophagy compound->autophagy mtor mTOR akt->mtor proliferation Cell Growth and Proliferation mtor->proliferation Promotes

Proposed Anticancer Mechanism

Experimental Protocol for IC₅₀ Determination (MTT Assay):

The anticancer potency of a compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cancer cell growth. The MTT assay is a common method for determining IC₅₀ values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through well-established synthetic routes, and its structural similarity to other biologically active quinoline derivatives suggests potential as both an antibacterial and an anticancer agent. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanisms of action. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future investigations and accelerate the potential translation of this compound into a clinically relevant therapeutic.

References

Elucidation of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. This document details the synthetic protocol, expected analytical data, and a proposed mechanism of action, offering a foundational resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound (CAS 13605-87-3) is a heterocyclic compound featuring a naphthalene moiety at the 2-position of a quinoline-4-carboxylic acid core.[1][2][3][4][5] The rigid, aromatic structure of this molecule is a key determinant of its biological activity, allowing for potential interactions with various enzymatic targets through mechanisms such as π-π stacking and hydrogen bonding.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis via Pfitzinger Reaction

The most common and effective method for the synthesis of this compound is the Pfitzinger reaction. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylnaphthalene, in the presence of a strong base.

Pfitzinger_Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_product Final Product Isatin Isatin RingOpening Isatin Ring Opening (KOH in Ethanol, RT, 30-45 min) Isatin->RingOpening Acetylnaphthalene 2-Acetylnaphthalene Condensation Condensation with 2-Acetylnaphthalene (Reflux, 12-24 h) Acetylnaphthalene->Condensation KOH Potassium Hydroxide KOH->RingOpening Ethanol Ethanol Ethanol->RingOpening RingOpening->Condensation Workup Acidification & Precipitation (HCl or Acetic Acid) Condensation->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: General workflow for the Pfitzinger synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Pfitzinger synthesis of related quinoline-4-carboxylic acids.

Materials:

  • Isatin (1.0 eq)

  • 2-Acetylnaphthalene (1.1 eq)

  • Potassium Hydroxide (8.0 eq)

  • 95% Ethanol

  • Hydrochloric Acid (concentrated) or Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. Caution: This process is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin. The color of the mixture is expected to change from orange to a pale yellow as the isatin ring opens to form the potassium salt of isatinic acid. Stir at room temperature for 30-45 minutes.

  • Condensation: Add 2-acetylnaphthalene to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the mixture with concentrated hydrochloric acid or glacial acetic acid to a pH of approximately 4-5 to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Structural Elucidation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Pfitzinger Reaction MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Fragmentation NMR1H ¹H NMR Synthesis->NMR1H Proton Environment NMR13C ¹³C NMR Synthesis->NMR13C Carbon Skeleton Structure 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid MS->Structure NMR1H->Structure NMR13C->Structure NMT_Pathway cluster_normal Normal Cellular Function in Leishmania cluster_inhibition Inhibition Pathway MyristoylCoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein N-Myristoylated Proteins NMT->MyristoylatedProtein Myristoylation BlockedNMT Inhibited NMT Substrate Substrate Proteins (e.g., ARF, HASP) Substrate->NMT Membrane Membrane Localization MyristoylatedProtein->Membrane Function Vesicular Trafficking & Signal Transduction Membrane->Function Viability Parasite Viability Function->Viability Inhibitor 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Inhibitor->NMT NoMyristoylation No Myristoylation BlockedNMT->NoMyristoylation Dysfunction Protein Dysfunction NoMyristoylation->Dysfunction Death Parasite Death Dysfunction->Death

References

An In-Depth Technical Guide to 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13605-87-3

This technical guide provides a comprehensive overview of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical synthesis, potential therapeutic applications, and the underlying mechanisms of action.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C20H13NO2
Molecular Weight 299.33 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF.
pKa The carboxylic acid moiety imparts acidic properties.

Synthesis

The primary synthetic route to this compound is the Pfitzinger reaction . This well-established method in heterocyclic chemistry involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1]

Experimental Protocol: Pfitzinger Synthesis

This protocol is a representative example for the synthesis of 2-aryl-quinoline-4-carboxylic acids and can be adapted for the specific synthesis of this compound.

Materials:

  • Isatin

  • 2-Acetylnaphthalene

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution.

  • Isatin Ring Opening: Add isatin to the stirred KOH solution. The reaction mixture will typically change color as the isatin ring opens to form a potassium isatinate intermediate. Continue stirring at room temperature to ensure complete formation of the intermediate.[2]

  • Addition of the Carbonyl Compound: To the reaction mixture, add a stoichiometric equivalent of 2-acetylnaphthalene.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Dissolve the residue in water.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-acetylnaphthalene.

    • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid until the product precipitates.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Pfitzinger Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve KOH in Ethanol B Add Isatin to KOH solution A->B forms Potassium Isatinate C Add 2-Acetylnaphthalene B->C start condensation D Reflux for several hours C->D E Cool and remove Ethanol D->E reaction completion F Dissolve in Water & Wash E->F G Acidify to precipitate product F->G H Filter and wash with cold water G->H I Recrystallize from Ethanol/Water H->I

Caption: General workflow for the Pfitzinger synthesis of this compound.

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-known class of compounds with a broad spectrum of biological activities. While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other biologically active quinolines suggests potential applications in the following areas:

Anticancer Activity

Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include appropriate controls (e.g., vehicle control, positive control like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity

The quinoline scaffold is a core component of many antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[5] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately, bacterial cell death.

Signaling Pathway of Quinolone-Mediated DNA Gyrase Inhibition

G cluster_process DNA Replication & Transcription cluster_inhibition Inhibition by Quinolone A Bacterial DNA Gyrase C Negatively Supercoiled DNA A->C introduces negative supercoils F Gyrase-DNA-Quinolone Complex A->F binds to B Relaxed DNA B->A D DNA Replication & Transcription C->D C->F J Bacterial Cell Death E This compound (Quinolone) E->F G Stabilized Double-Strand Breaks F->G H Inhibition of DNA Re-ligation G->H I Accumulation of DNA Damage H->I I->J

Caption: Proposed mechanism of action via DNA gyrase inhibition by this compound.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically detailing the mechanism of action for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is limited in publicly available literature. This guide synthesizes information from studies on the broader class of 2-aryl-quinoline-4-carboxylic acids to propose a well-supported, hypothetical mechanism of action and to highlight potential biological activities. The findings presented herein are largely based on computational studies and research on structurally related compounds.

Executive Summary

This compound belongs to the versatile class of 2-aryl-quinoline-4-carboxylic acids, which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While the precise molecular targets of this compound have not been empirically validated, computational studies on analogous compounds strongly suggest potential inhibitory activity against key enzymes in pathogenic organisms and cancer cells. This document provides a comprehensive overview of the plausible mechanisms of action, supported by data from related compounds, and outlines relevant experimental protocols for future investigation.

Proposed Mechanism of Action: Insights from In Silico and Analogue Studies

The mechanism of action of this compound is likely multifaceted, a characteristic of the quinoline scaffold. Based on current research on structurally similar compounds, several potential targets and pathways can be hypothesized.

Antileishmanial Activity: Inhibition of N-Myristoyltransferase (NMT)

An integrated in silico workflow, including inverse virtual screening, molecular docking, and molecular dynamics simulations, identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for the 2-aryl-quinoline-4-carboxylic acid scaffold.[1][2] NMT is a crucial enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a C14 fatty acid, to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function.

Inhibition of LmNMT by this compound would disrupt the myristoylation of essential proteins in Leishmania, leading to impaired parasite viability and survival. The proposed interaction would likely involve the quinoline and naphthalene rings forming hydrophobic and π-stacking interactions within the enzyme's binding pocket, while the carboxylic acid group could form key hydrogen bonds.

Compound 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid LmNMT Leishmania major N-myristoyltransferase (LmNMT) Compound->LmNMT Myristoylation Protein N-myristoylation LmNMT->Myristoylation Catalyzes Protein_Function Correct Protein Localization and Function Myristoylation->Protein_Function Parasite_Viability Parasite Viability and Survival Protein_Function->Parasite_Viability

Caption: Proposed inhibitory action on Leishmania major N-myristoyltransferase.

Anticancer Activity: Targeting Sirtuins and Histone Deacetylases

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been investigated as inhibitors of sirtuins (SIRTs) and histone deacetylases (HDACs), enzymes that play critical roles in gene expression and cancer progression.

  • SIRT3 Inhibition: A study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives revealed potent and selective inhibitory activity against SIRT3, a mitochondrial deacetylase.[3][4] Inhibition of SIRT3 in cancer cells can lead to cell cycle arrest and differentiation.[3]

  • HDAC Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases, with some compounds showing selectivity for HDAC3.[5] HDAC inhibitors are a known class of anticancer agents that can induce apoptosis in malignant cells.[5]

Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory activities, leading to anticancer effects through the induction of cell cycle arrest, differentiation, or apoptosis.

Compound 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid HDAC_SIRT HDACs / SIRTs Compound->HDAC_SIRT Inhibition Acetylation Histone and Protein Acetylation Status HDAC_SIRT->Acetylation Regulates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation Anticancer_Effect Anticancer Effects Cell_Cycle->Anticancer_Effect Apoptosis->Anticancer_Effect Differentiation->Anticancer_Effect

Caption: Plausible anticancer mechanism via HDAC/SIRT inhibition.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. While the specific mechanism for this compound is not defined, related compounds are known to interfere with essential bacterial processes. One proposed mechanism for quinoline derivatives is the chelation of divalent metal ions, which are crucial for the function of various microbial enzymes.[6] Another potential mechanism is the destabilization of the microbial membrane, leading to increased permeability.[7]

Quantitative Data (Hypothetical and Analogue-Based)

No specific quantitative data for this compound is available. The following table summarizes data for related 2-aryl-quinoline-4-carboxylic acid derivatives to provide a reference for potential activity.

Compound Class/DerivativeTarget/AssayActivity (IC50)Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6)SIRT37.2 µM[4]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6)SIRT132.6 µM[4]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (Compound P6)SIRT233.5 µM[4]
2-phenylquinoline-4-carboxylic acid derivative (Compound D28)HDAC324.45 µM[5]

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

In Silico Target Identification Workflow

This workflow, adapted from studies on related compounds, can be used to identify potential protein targets.[1][2]

Start 3D Structure of 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid IVS Inverse Virtual Screening (IVS) Start->IVS Target_List List of Potential Protein Targets IVS->Target_List Docking Molecular Docking Target_List->Docking MD_Sim Molecular Dynamics (MD) Simulations Docking->MD_Sim Binding_Affinity Prediction of Binding Affinity and Stability MD_Sim->Binding_Affinity Validation Experimental Validation Binding_Affinity->Validation

Caption: Workflow for in silico target identification.

Methodology:

  • Inverse Virtual Screening (IVS): The 3D structure of the compound is screened against a library of protein binding sites to identify potential targets.

  • Molecular Docking: The compound is docked into the binding sites of the top-ranked potential targets from IVS to predict binding poses and scores.

  • Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the ligand-protein complex over time.

  • Binding Affinity Calculation: Free energy calculations are performed to estimate the binding affinity of the compound for the target protein.

Enzyme Inhibition Assays (Example: SIRT3)

This protocol is based on methods used to assess the inhibitory activity of related compounds against SIRT3.[4]

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

  • NAD+

  • Developer solution

  • Assay buffer

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the SIRT3 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a positive control (known SIRT3 inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assays: Antiproliferative and Apoptosis Studies

These assays are crucial to determine the effect of the compound on cancer cells.

Antiproliferative Assay (e.g., using MTT or SRB):

  • Seed cancer cells (e.g., human colon carcinoma HCT-15) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • After treatment, add MTT or SRB reagent and incubate.

  • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (e.g., using Annexin V/PI staining):

  • Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, the available data from structurally related compounds provides a strong foundation for several plausible hypotheses. The potential for this molecule to act as an inhibitor of LmNMT, sirtuins, or histone deacetylases makes it an intriguing candidate for further investigation as an antileishmanial or anticancer agent.

Future research should focus on:

  • Target Identification and Validation: Employing the described in silico and subsequent experimental workflows to identify and validate the specific molecular targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a series of analogues to establish clear QSARs and optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of leishmaniasis or cancer to determine its therapeutic potential.

This technical guide serves as a roadmap for researchers to navigate the investigation of this compound, from foundational mechanistic hypotheses to preclinical evaluation.

References

The Biological Versatility of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this structural class, 2-aryl-quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities. This technical guide focuses on the pharmacological potential of a specific analogue, 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, and its closely related derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's synthesis, biological activities, and potential mechanisms of action, supported by detailed experimental protocols and data visualizations.

While specific quantitative biological data for this compound is limited in the public domain, this guide extrapolates from the well-documented activities of the broader 2-aryl-quinoline-4-carboxylic acid class to provide a foundational understanding of its potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Pfitzinger reaction. This classical method involves the condensation of isatin with an α-methylene ketone, in this case, 2-acetylnaphthalene, in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve isatin and 2-acetylnaphthalene in a suitable solvent, such as ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base, like potassium hydroxide (KOH), to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Potential Biological Activities and Quantitative Data

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated a remarkable range of biological activities, including anti-inflammatory, antiproliferative, antimicrobial, and antileishmanial effects. The following tables summarize representative quantitative data for this class of compounds.

Table 1: Anti-inflammatory and Antiproliferative Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound ClassBiological ActivityCell Line/AssayIC50 (µM)
2-Aryl-quinoline-4-carboxylic acidsAnti-inflammatoryLPS-induced NO production in RAW 264.7 macrophagesVaries
Quinoline-4-carboxylic acid analogueAntiproliferativeMCF-7 (Breast Cancer)Not Specified
Quinoline-4-carboxylic acid analogueAntiproliferativeHELA (Cervical Cancer)Not Specified

Table 2: Antimicrobial and Antileishmanial Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound ClassBiological ActivityOrganism/TargetMIC/IC50 (µM)
2-Aryl-quinoline-4-carboxylic acidsAntibacterialGram-positive & Gram-negative bacteriaVaries
2-Aryl-quinoline-4-carboxylic acidsAntifungalVarious fungal strainsVaries
2-Aryl-quinoline-4-carboxylic acidsAntileishmanialLeishmania major N-myristoyltransferase (LmNMT)Varies

Note: The data presented is for the general class of 2-aryl-quinoline-4-carboxylic acids. Specific quantitative data for this compound is not available in the provided search results.

Key Molecular Targets and Signaling Pathways

Research into the mechanism of action of 2-aryl-quinoline-4-carboxylic acids has identified several potential molecular targets, suggesting that these compounds may exert their effects through multiple pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key targets for some quinoline-4-carboxylic acid derivatives is dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly relevant for their anticancer and antiproliferative activities.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Orotate->Pyrimidine_Biosynthesis DHODH DHODH Quinoline-4-Carboxylic_Acid_Derivative 2-Aryl-quinoline- 4-carboxylic acid Quinoline-4-Carboxylic_Acid_Derivative->DHODH Inhibition Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Pyrimidine_Biosynthesis->Cell_Proliferation_Inhibition LmNMT_Inhibition_Workflow cluster_in_silico In Silico Analysis IVS Inverse Virtual Screening LmNMT LmNMT Target IVS->LmNMT Docking Molecular Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding Stable Binding MD_Sim->Binding 2-Aryl-quinoline-4-carboxylic_acid 2-Aryl-quinoline- 4-carboxylic acid 2-Aryl-quinoline-4-carboxylic_acid->IVS 2-Aryl-quinoline-4-carboxylic_acid->Docking LmNMT->Docking Antileishmanial_Activity Potential Antileishmanial Activity Binding->Antileishmanial_Activity Anti_Inflammatory_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells Start->Seed_Cells Treat Add Test Compound Seed_Cells->Treat Stimulate Add LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Griess_Assay Perform Griess Assay Incubate->Griess_Assay Analyze Calculate IC50 Griess_Assay->Analyze End End Analyze->End

References

Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a common synthetic route for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles predicted spectroscopic data based on the analysis of its constituent chemical moieties and related compounds, alongside a detailed experimental protocol for its synthesis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The predicted Nuclear Magnetic Resonance (NMR) data is based on the analysis of similar quinoline and naphthalene structures. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Description
~12.0-13.0s, 1H, -COOH
~8.0-9.0m, Ar-H (Quinoline & Naphthyl)
~7.5-8.0m, Ar-H (Quinoline & Naphthyl)

Predicted solvent: DMSO-d₆. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift[1]. Aromatic protons on the quinoline and naphthalene rings will likely appear in the range of 7.5-9.0 ppm. The carboxyl carbon is anticipated to be in the 165-185 δ range in the ¹³C NMR spectrum[1].

Table 2: Predicted Infrared (IR) Spectroscopy Data

The infrared (IR) spectrum is expected to show characteristic peaks for the carboxylic acid and the aromatic rings.

Wavenumber (cm⁻¹) Functional Group Description
2500-3300O-HBroad stretch, characteristic of a carboxylic acid[1][2]
~1710C=OCarbonyl stretch (dimeric)[1]
1500-1600C=CAromatic ring stretches
750-900C-HAromatic C-H bending

The IR spectrum of a carboxylic acid is typically distinguished by a very broad O-H stretching band and a strong C=O stretching absorption[1]. The presence of aromatic rings will give rise to C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H bending vibrations.

Table 3: Predicted Mass Spectrometry Data

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for a quinoline-4-carboxylic acid derivative.

m/z (mass-to-charge ratio) Fragment Description
299.09[M]⁺Molecular Ion (for C₂₀H₁₃NO₂)
254.10[M - COOH]⁺Loss of the carboxyl radical[3][4]
255.09[M - CO₂]⁺Loss of carbon dioxide[3][4]

The molecular weight of this compound is 299.33 g/mol . Electron ionization mass spectrometry of 2-substituted quinoline-4-carboxylic acids typically shows a primary fragmentation pathway involving the loss of the carboxylic acid group as either a COOH radical or a CO₂ molecule[3][4].

Experimental Protocols

The synthesis of this compound can be achieved through several methods, with the Doebner reaction being a prominent and effective approach[5][6][7].

Synthesis via Doebner Reaction

This method involves the condensation of an aniline, an aldehyde (in this case, 2-naphthaldehyde), and pyruvic acid.

Materials:

  • Aniline

  • 2-Naphthaldehyde

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Trifluoroacetic acid (catalyst, optional)[6]

Procedure:

  • An equimolar mixture of aniline and 2-naphthaldehyde is refluxed in ethanol for approximately 1 hour[6].

  • Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture[6].

  • The mixture is then refluxed for an additional 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[6].

  • Upon completion, the reaction mixture is cooled and poured into ice water with vigorous stirring to precipitate the crude product[6].

  • The solid product is collected by filtration.

  • Purification can be achieved by dissolving the crude product in an aqueous solution of a weak base (e.g., sodium carbonate), followed by filtration to remove any insoluble impurities. The filtrate is then acidified with a dilute acid (e.g., HCl) to re-precipitate the purified carboxylic acid[6]. The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

  • NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis.

  • IR Spectroscopy: The IR spectrum of the solid product can be obtained using a KBr pellet or as a mull.

  • Mass Spectrometry: The mass spectrum can be recorded using an electron ionization (EI) or electrospray ionization (ESI) source.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Doebner Reaction cluster_workup Work-up & Purification cluster_product Final Product Aniline Aniline Reflux Reflux in Ethanol (with catalyst) Aniline->Reflux Naphthaldehyde 2-Naphthaldehyde Naphthaldehyde->Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Cooling Filtration Filtration Precipitation->Filtration Purification Acid-Base Purification & Recrystallization Filtration->Purification FinalProduct 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Output Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data MS_Data m/z Ratios MS->MS_Data

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

A Comprehensive Technical Review of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: Synthesis, Potential Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the class of 2-aryl-quinoline-4-carboxylic acids. This class of molecules is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, potential biological activities, and detailed experimental protocols relevant to its study. While specific quantitative biological data for this exact compound is limited in publicly available literature, this review extrapolates from data on closely related 2-aryl-quinoline-4-carboxylic acid derivatives to provide a foundational understanding for researchers.

Chemical Synthesis

The synthesis of this compound is primarily achieved through well-established condensation reactions, namely the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction is a classical and widely used method for the synthesis of quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 2-acetylnaphthalene serves as the carbonyl component.

Reaction Scheme:

Isatin + 2-Acetylnaphthalene --(Base)--> this compound

Pfitzinger_Reaction Isatin Isatin Base Base (e.g., KOH) Isatin->Base Two_Acetylnaphthalene 2-Acetylnaphthalene Two_Acetylnaphthalene->Base Reactants Reactants Product This compound Base->Product Condensation

Experimental Protocol: Pfitzinger Synthesis of this compound [1]

  • Materials: Isatin, 2-acetylnaphthalene, potassium hydroxide (KOH), ethanol, hydrochloric acid (HCl) or acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a basic solution.

    • Add isatin to the solution and stir until the isatin dissolves and the color changes, indicating the formation of the potassium salt of isatinic acid.

    • To this mixture, add 2-acetylnaphthalene.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-acetylnaphthalene.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Doebner Reaction

The Doebner reaction is another versatile method for synthesizing quinoline-4-carboxylic acids.[3][4] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. While less direct for the title compound as it requires 2-naphthaldehyde and aniline, it offers a broader scope for synthesizing various 2-aryl-quinoline-4-carboxylic acids.

Reaction Scheme:

Aniline + 2-Naphthaldehyde + Pyruvic Acid → this compound

Doebner_Reaction Aniline Aniline Product This compound Aniline->Product Condensation Two_Naphthaldehyde 2-Naphthaldehyde Two_Naphthaldehyde->Product Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Product Condensation Reactants Reactants

Experimental Protocol: Doebner Reaction for 2-Aryl-quinoline-4-carboxylic Acids [5]

  • Materials: Substituted aniline, aromatic aldehyde (e.g., 2-naphthaldehyde), pyruvic acid, glacial acetic acid, sodium hydroxide (NaOH).

  • Procedure:

    • Prepare a mixture of pyruvic acid and the aromatic aldehyde in glacial acetic acid.

    • Reflux the mixture for approximately one hour.

    • Add the aniline to the reaction mixture and continue to reflux for several more hours.

    • Allow the mixture to cool to room temperature.

    • Basify the mixture with a 5% aqueous NaOH solution to precipitate the product.

    • Collect the crude product by filtration, wash with water, and dry.

    • Purification can be achieved by recrystallization from an appropriate solvent.

Potential Biological Activities

The quinoline scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for a wide range of biological activities. While specific data for this compound is scarce, the broader class of 2-aryl-quinoline-4-carboxylic acids has shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinoline derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a protein deacetylase implicated in cancer, with IC50 values in the low micromolar range.[7]

Table 1: Cytotoxicity Data for Selected 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MOLM-13 (Leukemia)7.2[7]
Schiff base copper complex of quinoline-2-carboxaldehydePC-3 (Prostate)4.0[8]
Schiff base copper complex of quinoline-2-carboxaldehydeLNCaP (Prostate)3.2[8]

Note: This table presents data for structurally related compounds to indicate the potential activity of the 2-aryl-quinoline-4-carboxylic acid scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell lines, culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents, with some fluoroquinolones being widely used antibiotics. The 2-aryl-quinoline-4-carboxylic acid scaffold has also been investigated for its antibacterial and antifungal properties.[9][10][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), this compound, sterile 96-well plates.

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][12][13][14][15] The NF-κB signaling cascade plays a crucial role in regulating the expression of pro-inflammatory cytokines and mediators.

NF_kB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Compound 2-Aryl-quinoline- 4-carboxylic acid Compound->IkB Inhibition

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, this compound, Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for a short period.

    • Stimulate the cells with LPS to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • The amount of nitrite, a stable product of NO, is proportional to the absorbance and reflects the level of NO production.

    • Calculate the percentage inhibition of NO production by the test compound.

Conclusion

This compound is a readily synthesizable compound with a scaffold that suggests significant potential for biological activity. While direct experimental data for this specific molecule is limited, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound by detailing its synthesis and providing robust protocols for evaluating its biological effects. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its mechanism of action in various disease models.

References

The Dawn of a New Era in Drug Discovery: Novel Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold has long been a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the recent discoveries of novel derivatives of this versatile core, offering an in-depth exploration of their synthesis, biological activities, and mechanisms of action. This document is designed to be a vital resource, providing detailed experimental protocols, quantitative biological data, and pathway diagrams to empower professionals in the field of drug discovery and development.

Unveiling Novel Biological Activities

Recent research has illuminated the vast therapeutic potential of quinoline-4-carboxylic acid derivatives across a spectrum of diseases, including cancer, malaria, and inflammatory conditions. Scientists have successfully synthesized and evaluated several new series of these compounds, revealing potent inhibitory activities against various cellular targets.

Anticancer Innovations: Targeting Key Regulatory Enzymes

The fight against cancer has been significantly bolstered by the discovery of quinoline-4-carboxylic acid derivatives that selectively target enzymes crucial for cancer cell survival and proliferation.

1.1.1. Sirtuin 3 (SIRT3) Inhibitors: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has been designed and synthesized as potent inhibitors of SIRT3, a key mitochondrial deacetylase implicated in cancer.[2] Among these, compound P6 demonstrated notable inhibitory selectivity for SIRT3 with an IC50 value of 7.2 µM.[2]

1.1.2. Histone Deacetylase (HDAC) Inhibitors: Inhibition of HDACs is a well-established strategy in cancer therapy. Novel 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as potent HDAC inhibitors.[3] Compound D28 , for instance, exhibited significant HDAC3 selectivity with an IC50 value of 24.45 µM and displayed potent in vitro anticancer activity against a panel of cancer cell lines.[3]

1.1.3. Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing tumor cells.[4] Structure-guided design has led to the discovery of potent quinoline-based DHODH inhibitors, such as compound 41 , with an IC50 of 9.71 ± 1.4 nM.[4]

Antimalarial Breakthroughs

The global effort to combat malaria has seen promising advancements with the development of novel quinoline-4-carboxamide derivatives. A recent study identified a series of these compounds with multistage antimalarial activity and potent in vivo efficacy.[5] The initial screening hit was optimized to yield lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg.[5]

Quantitative Biological Data Summary

To facilitate a clear comparison of the biological activities of these novel derivatives, the following tables summarize the key quantitative data.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDTargetIC50 (µM)Cancer Cell Line(s)Reference
P6 SIRT37.2MLLr leukemic cell lines[2][6]
D28 HDAC324.45K562, U266, U937, MCF-7, etc.[3]
D29 HDAC30.477-[3]
Compound 41 DHODH0.00971-[4][6]
Compound 43 DHODH0.0262-[4][6]
3j -- (82.9% growth reduction)MCF-7 (Breast)[7]

Table 2: Antiproliferative Activity of Compound D28 against Various Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µM)
K562Leukemia1.02
U266Myeloma1.08
U937Lymphoma1.11
MCF-7Breast5.66
FaduHead and Neck3.22
MDA-MB-231Breast4.15
MDA-MB-468Breast2.89
A549Lung2.83
A2780Ovarian3.86
HepG2Liver2.16

Table 3: Antimalarial Activity of Quinoline-4-Carboxamide Derivatives [5]

Compound IDTarget StageEC50 (nM)In Vivo Efficacy (P. berghei)
Screening Hit (1) Blood Stage (P. falciparum)120-
Optimized Leads Blood Stage (P. falciparum)Low nanomolarED90 < 1 mg/kg (oral)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section provides protocols for the synthesis and biological evaluation of the highlighted quinoline-4-carboxylic acid derivatives.

General Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acids often relies on classical reactions such as the Doebner and Pfitzinger reactions.[1][8]

3.1.1. Doebner Reaction: This method involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acid derivatives.[9][10] Recent modifications have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent and employing catalysts like p-TSA.

3.1.2. Pfitzinger Reaction: This reaction utilizes the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][11] This has been a key method for generating 2,4-disubstituted quinoline analogues.[4]

Workflow for the Pfitzinger Synthesis of Quinoline Analogues

G cluster_0 Route A cluster_1 Route B cluster_2 Route C A_start Isatin A_reagent 4'-substituted acetophenones KOH, EtOH/H2O, reflux A_start->A_reagent A_product 2,4-Disubstituted Quinoline Analogues A_reagent->A_product B_start Isatin B_reagent1 KOH, EtOH/H2O B_start->B_reagent1 B_intermediate1 Intermediate B_reagent1->B_intermediate1 B_reagent2 MeI, Cs2CO3, DMF B_intermediate1->B_reagent2 B_intermediate2 Methylated Intermediate B_reagent2->B_intermediate2 B_reagent3 R1-boronic acid/ester Pd(PPh3)4, K2HPO4 B_intermediate2->B_reagent3 B_intermediate3 Coupled Product B_reagent3->B_intermediate3 B_reagent4 LiOH or NaOH, THF/H2O B_intermediate3->B_reagent4 B_product 2,4-Disubstituted Quinoline Analogues B_reagent4->B_product C_start R1-halogen C_reagent1 Pd(PPh3)4, K2HPO4 C_start->C_reagent1 C_intermediate Coupled Intermediate C_reagent1->C_intermediate C_reagent2 Isatin, KOH, EtOH/H2O, reflux C_intermediate->C_reagent2 C_product 2,4-Disubstituted Quinoline Analogues C_reagent2->C_product

Caption: Synthetic routes for 2,4-disubstituted quinoline analogues via the Pfitzinger reaction.[4]

Synthesis of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives (SIRT3 Inhibitors)

A detailed synthesis for this series, including the preparation of compound P11, is provided as an example.[2]

  • Intermediate Synthesis: The core quinoline structure is typically formed via a Doebner reaction between an appropriately substituted aniline, 4-aminobenzaldehyde, and pyruvic acid.

  • Amide Coupling: The resulting quinoline-4-carboxylic acid is then coupled with various anilines.

  • Acryloylation: The final step involves the acryloylation of the amino group to yield the target compounds.

Example Synthesis of 2-(4-Acryloylamino-phenyl)-quinoline-4-carboxylic acid (4-chloro-phenyl)-amide (P11): [2] This compound was derived by crystallization in EtOAc as a white powder.

  • Yield: 76%

  • HRMS C25H18ClN3O2 [M + H]+: Calculated: 428.11211, Found: 428.11087.

  • 1H NMR (400 MHz, DMSO) δ: 10.96 (s, 1H), 10.40 (s, 1H), 8.41–8.34 (m, 3H), 8.15 (d, J = 8.6 Hz, 2H), 7.93–7.81 (m, 5H), 7.65 (t, J = 7.7 Hz, 1H), 7.49 (d, J = 8.8 Hz, 2H), 6.50 (dd, J = 16.9, 10.1 Hz, 1H), 6.36–6.28 (m, 1H), 5.84–5.78 (m, 1H).

In Vitro Biological Assays

3.3.1. SIRT3 Inhibitory Assay: The inhibitory activity against SIRT3 can be assessed using a commercially available SIRT3 activity assay kit. The assay measures the fluorescence generated by the deacetylation of a substrate peptide by SIRT3.

Workflow for In Vitro Enzyme Inhibition Assay

G A Prepare enzyme solution (e.g., SIRT3, HDAC) D Incubate enzyme, substrate, and compound A->D B Prepare substrate solution B->D C Prepare test compound dilutions C->D E Measure activity (e.g., fluorescence, luminescence) D->E F Calculate IC50 values E->F G HDACi Quinoline-4-carboxylic Acid Derivative (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Effect Cell Cycle Arrest, Apoptosis Gene->Effect G SIRT3i Quinoline-4-carboxylic Acid Derivative (SIRT3 Inhibitor) SIRT3 SIRT3 SIRT3i->SIRT3 Inhibits Mito_Prot Mitochondrial Proteins (Metabolic Enzymes) SIRT3->Mito_Prot Deacetylates Metabolism Altered Cancer Cell Metabolism SIRT3->Metabolism Promotes Deacetylation Deacetylation Mito_Prot->Deacetylation Apoptosis Induction of Apoptosis Metabolism->Apoptosis Leads to

References

Methodological & Application

Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds. The methods described herein are based on well-established named reactions in heterocyclic chemistry, namely the Doebner and Pfitzinger reactions.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including potential antitumor, antiviral, and antibacterial properties. The introduction of a naphthalene moiety at the 2-position of the quinoline ring can significantly influence the molecule's biological activity and pharmacokinetic profile. This document outlines two reliable synthetic routes to this compound, providing detailed protocols to facilitate its preparation in a laboratory setting.

Synthetic Strategies

Two primary and effective methods for the synthesis of 2-substituted quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.

  • The Doebner Reaction: This is a three-component reaction involving the condensation of an aniline, an aldehyde, and pyruvic acid. For the target molecule, this involves the reaction of aniline, 2-naphthaldehyde, and pyruvic acid.[1][2]

  • The Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] To synthesize this compound via this route, isatin is reacted with 2-acetylnaphthalene.[3]

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods. Please note that yields are representative and can vary based on reaction scale and optimization.

ParameterDoebner ReactionPfitzinger Reaction
Reactants Aniline, 2-Naphthaldehyde, Pyruvic AcidIsatin, 2-Acetylnaphthalene
Catalyst/Reagent Acid catalyst (e.g., TFA, Lewis Acids)Strong base (e.g., KOH)
Solvent Ethanol, AcetonitrileEthanol
Typical Reaction Time 12-24 hours12-24 hours
Typical Yield Moderate to GoodGood to Excellent
Melting Point (°C) Not explicitly reportedNot explicitly reported
Molecular Formula C₂₀H₁₃NO₂C₂₀H₁₃NO₂
Molecular Weight 299.33 g/mol 299.33 g/mol

Experimental Protocols

Protocol 1: Synthesis via Doebner Reaction

This protocol is adapted from general Doebner reaction procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[4]

Materials:

  • Aniline

  • 2-Naphthaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Trifluoroacetic acid (TFA) or a suitable Lewis acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthaldehyde (1.0 equivalent) and aniline (1.0 equivalent) in absolute ethanol.

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

  • Addition of Pyruvic Acid and Catalyst: Add pyruvic acid (1.1 equivalents) to the reaction mixture, followed by a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis via Pfitzinger Reaction

This protocol is based on established Pfitzinger reaction methodologies for preparing 2-aryl-quinoline-4-carboxylic acids.[5][6]

Materials:

  • Isatin

  • 2-Acetylnaphthalene

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • Preparation of Potassium Isatinate: In a round-bottom flask, dissolve potassium hydroxide (3.0 equivalents) in 95% ethanol with stirring. To this basic solution, add isatin (1.0 equivalent). The color of the solution will typically change, indicating the ring-opening of isatin to form the potassium salt of isatinic acid. Stir for 30-60 minutes at room temperature.

  • Addition of Carbonyl Compound: Add 2-acetylnaphthalene (1.0 equivalent) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and then remove the bulk of the ethanol by rotary evaporation.

  • Work-up: Add water to the residue to dissolve the potassium salt of the product.

  • Extraction of Impurities: Extract the aqueous solution with diethyl ether to remove any unreacted 2-acetylnaphthalene and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates completely.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Doebner Reaction Workflow

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mixing Mix in Ethanol + Acid Catalyst Aniline->Mixing Naphthaldehyde 2-Naphthaldehyde Naphthaldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux (12-24h) Mixing->Reflux SolventRemoval Solvent Removal Reflux->SolventRemoval Extraction Extraction SolventRemoval->Extraction Purification Recrystallization Extraction->Purification Product 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Purification->Product

Caption: General workflow for the Doebner synthesis.

Pfitzinger Reaction Signaling Pathway

Pfitzinger_Reaction_Pathway Isatin Isatin Isatinate Isatinate Anion (Ring Opened) Isatin->Isatinate Base-catalyzed ring opening KOH KOH / Ethanol Condensation Condensation Isatinate->Condensation Acetylnaphthalene 2-Acetylnaphthalene Acetylnaphthalene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Dehydration->Product

Caption: Key steps in the Pfitzinger reaction pathway.

References

Experimental protocol for using 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in various biological assays. The protocols detailed below are based on the known activities of structurally related quinoline-4-carboxylic acid derivatives and are intended to serve as a foundational framework for investigating the potential therapeutic properties of this specific compound.

Introduction

This compound is a quinoline derivative with a naphthalene substituent at the 2-position and a carboxylic acid group at the 4-position.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds, including antibacterial and anticancer properties.[1] The quinoline core is a well-established pharmacophore, and the addition of the naphthalene moiety may influence the compound's interaction with biological targets.[1]

The proposed applications for this compound are in the fields of oncology and bacteriology, focusing on its potential as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), which are implicated in cancer cell proliferation and metabolism.

Potential Biological Activities and Assays

Based on the activities of analogous compounds, this compound is hypothesized to possess anticancer and antibacterial properties. The following sections detail the protocols for assays to investigate these potential activities.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potential as anticancer agents through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.[2]

Application Note: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[3][4] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest at the S-phase.[3] Structurally similar quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[3][5]

Quantitative Data for Structurally Similar Compounds:

Compound IDTargetIC50 (nM)Reference
Analogue 41DHODH9.71 ± 1.4[3][5]
Analogue 43DHODH26.2 ± 1.8[3][5]

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Decylubiquinone

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound

  • Positive control (e.g., Brequinar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve a range of test concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 2 µL of diluted test compound or control.

    • 88 µL of Assay Buffer containing DHODH enzyme.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 10 µL of a substrate mixture containing DHO, DCIP, and decylubiquinone to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway:

DHODH_Inhibition_Pathway Compound 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid DHODH DHODH Compound->DHODH Inhibition Orotate Orotate DHO Dihydroorotate DHO->Orotate Oxidation Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Inhibition of DHODH by this compound.

Application Note: SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a role in regulating cellular metabolism and stress responses. In some cancers, SIRT3 is overexpressed and contributes to tumor progression.[6] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as SIRT3 inhibitors.[6][7]

Quantitative Data for a Structurally Similar Compound:

Compound IDTargetIC50 (µM)Reference
Molecule P6SIRT37.2[6][7]

Experimental Protocol: In Vitro SIRT3 Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on SIRT3 activity.

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue)

  • NAD+

  • Developer solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound

  • Positive control (e.g., a known SIRT3 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add:

    • 5 µL of diluted test compound or control.

    • 20 µL of SIRT3 enzyme solution.

    • 25 µL of the substrate/NAD+ mixture.

  • Incubation: Incubate the plate at 37°C for 45 minutes.

  • Development: Add 50 µL of developer solution to each well and incubate at 37°C for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway:

SIRT3_Inhibition_Pathway Compound 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid SIRT3 SIRT3 Compound->SIRT3 Inhibition Deacetylated_Proteins Mitochondrial Proteins (Deacetylated) SIRT3->Deacetylated_Proteins Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest SIRT3->Cell_Cycle_Arrest Leads to Differentiation Cell Differentiation SIRT3->Differentiation Leads to Mitochondrial_Proteins Mitochondrial Proteins (Acetylated) Metabolic_Adaptation Metabolic Adaptation Deacetylated_Proteins->Metabolic_Adaptation

Caption: SIRT3 inhibition leading to cell cycle arrest and differentiation.

Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Experimental Workflow:

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement Cell_Seeding Seed Cells in 96-well Plate Treatment Add Compound to Cells Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Add DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: General workflow for the MTT cell viability assay.

Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of bacteria.[2]

Application Note: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This assay is fundamental for assessing the antibacterial potential of this compound.

Quantitative Data for Structurally Similar Compounds:

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5a4Staphylococcus aureus64[8]
Compound 5a7Escherichia coli128[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Experimental Workflow:

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculate Wells Compound_Dilution->Inoculation Bacterial_Prep Prepare Bacterial Inoculum Bacterial_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection Absorbance_Reading Read Absorbance at 600 nm Incubation->Absorbance_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The provided application notes and protocols offer a starting point for the systematic evaluation of this compound as a potential therapeutic agent. The assays described will enable researchers to investigate its anticancer and antibacterial activities and to elucidate its mechanisms of action. The quantitative data from related compounds suggest that this class of molecules holds promise, warranting further investigation of this specific derivative.

References

Applications of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid Analogs in Fluorescence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct fluorescence studies for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid are not extensively available in the public domain. The following application notes and protocols are based on the established uses of structurally similar 2-aryl-quinoline-4-carboxylic acid derivatives and other quinoline-based fluorescent probes. These methodologies provide a strong framework for exploring the potential of this compound in fluorescence applications.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and intriguing photophysical properties. The rigid, planar structure of the quinoline ring system, often coupled with extended π-conjugation from aryl substituents, makes them excellent candidates for the development of fluorescent probes. 2-Aryl-quinoline-4-carboxylic acids, including the titular compound's structural class, offer a versatile scaffold that can be tailored for specific applications in fluorescence sensing and bio-imaging. The carboxylic acid moiety can act as a coordination site for metal ions or a recognition element for biological targets, while the 2-aryl group, such as a naphthalene ring, significantly influences the molecule's fluorescence characteristics.

This document details potential applications of this compound and its analogs in fluorescence studies, drawing from research on related compounds. It provides structured data, detailed experimental protocols, and workflow diagrams to guide researchers in utilizing this class of molecules.

Application Note 1: Fluorescent Sensing of Metal Ions

Quinoline-based probes have demonstrated high selectivity and sensitivity for the detection of various metal ions crucial in biological and environmental systems. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group on analogs of this compound can act as a chelating site for metal ions. This coordination can lead to significant changes in the fluorophore's electronic structure, resulting in fluorescence quenching or enhancement.

Potential Applications:

  • Detection and quantification of biologically relevant metal ions such as Zn²⁺ and Cu²⁺ in cellular environments.[1][2]

  • Monitoring of heavy metal contamination in environmental samples.

Quantitative Data: Performance of Quinoline-Based Fluorescent Probes for Metal Ion Detection
Probe TypeAnalyteDetection LimitBinding Constant (K)Reference
Quinoline-based Schiff baseZn²⁺17.7 nM-[2]
Quinoline-based probeCu²⁺-1.37 x 10⁴ M⁻¹[1]
Quinoline-tagged organic probeZn²⁺5 ppb-[3]

Experimental Protocol 1: General Procedure for Metal Ion Titration using a Quinoline-Based Fluorescent Probe

This protocol outlines a general method for evaluating the response of a fluorescent quinoline probe to various metal ions.

1. Materials:

  • Stock solution of the quinoline fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, FeCl₃, etc.) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes.

2. Method:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Place 2 mL of the probe working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.

  • Record the fluorescence emission spectrum.

  • Repeat steps 4-6 until no further significant change in fluorescence intensity is observed.

  • To test for selectivity, repeat the titration with a range of different metal ions.

  • For interference studies, perform the titration with the primary target ion in the presence of other potentially competing ions.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

  • The binding constant can be determined using a Benesi-Hildebrand plot.

Visualization: Workflow for Metal Ion Sensing

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock (1 mM) Working_Sol Prepare Probe Working Solution (10 µM) Probe_Stock->Working_Sol Metal_Stock Metal Ion Stocks Titration Perform Fluorometric Titration Metal_Stock->Titration Incremental Addition Buffer Buffer (HEPES) Buffer->Working_Sol Working_Sol->Titration Record Record Spectra Titration->Record Plot Plot Intensity vs. [Metal] Record->Plot Calc_LOD Calculate Detection Limit Plot->Calc_LOD Calc_K Calculate Binding Constant Plot->Calc_K

Caption: Workflow for evaluating a fluorescent probe for metal ion detection.

Application Note 2: Enzyme Inhibition Assays

2-Aryl-quinoline-4-carboxylic acids are valuable scaffolds for designing enzyme inhibitors, particularly for histone deacetylases (HDACs) and sirtuins (SIRTs).[4][5][6] In many cases, the activity of these enzymes is monitored using a fluorogenic substrate. Inhibition of the enzyme by a compound like a this compound derivative would lead to a decrease in the fluorescent signal, allowing for the quantification of inhibitory potency.

Potential Applications:

  • Screening for novel inhibitors of HDACs and SIRTs in cancer drug discovery.[4][6]

  • Investigating the mechanism of action of potential therapeutic agents.

Quantitative Data: Inhibitory Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
Compound ClassTarget EnzymeIC₅₀ ValueReference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT37.2 µM[6]
2-Substituted phenylquinoline-4-carboxylic acid derivative (D28)HDAC324.45 µM[5]
Quinoline-based analogue (41)DHODH9.71 nM[7]

Experimental Protocol 2: Fluorometric Assay for SIRT3 Inhibition

This protocol is adapted from methodologies used to screen for SIRT3 inhibitors and can be applied to test derivatives of this compound.[6]

1. Materials:

  • Recombinant human SIRT3 enzyme.

  • Fluorogenic SIRT3 substrate (e.g., a peptide substrate that becomes fluorescent upon deacetylation).

  • NAD⁺ solution.

  • Developer solution (to stop the reaction and generate the fluorescent signal).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Test compound (2-aryl-quinoline-4-carboxylic acid derivative) dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader.

2. Method:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • To each well of the microplate, add the following in order:

    • Assay buffer.

    • Test compound solution (or DMSO for control wells).

    • SIRT3 enzyme solution.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate and NAD⁺ solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at 37°C for another 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization: SIRT3 Inhibition Assay Workflow and Signaling Context

SIRT3_Inhibition cluster_pathway Cellular Context cluster_workflow Assay Workflow Mito Mitochondrial Proteins (Acetylated) SIRT3 SIRT3 Mito->SIRT3 Substrate Deacetylated Deacetylated Proteins (Altered Function) SIRT3->Deacetylated Deacetylation Inhibitor 2-Aryl-Quinoline-4- Carboxylic Acid Inhibitor->SIRT3 Inhibition Plate Add Buffer, Inhibitor, & SIRT3 to 96-well plate Incubate1 Incubate (15 min, 37°C) Plate->Incubate1 Add_Substrate Add Substrate & NAD+ Incubate1->Add_Substrate Incubate2 Incubate (60 min, 37°C) Add_Substrate->Incubate2 Add_Developer Add Developer Incubate2->Add_Developer Incubate3 Incubate (15 min, 37°C) Add_Developer->Incubate3 Read Measure Fluorescence Incubate3->Read

Caption: SIRT3 inhibition pathway and the corresponding fluorometric assay workflow.

Application Note 3: Discrimination of Carboxylic Acids

Specially designed quinoline-based receptors can be used for the fluorescent detection and discrimination of carboxylic acids.[8][9] These receptors often feature multiple quinoline fluorophores held in a flexible arrangement. Upon binding a target carboxylic acid, the receptor can undergo a conformational change, bringing the quinoline units into close proximity and leading to the formation of an excimer. This excimer formation is characterized by a new, red-shifted emission band in the fluorescence spectrum, providing a distinct signal for detection.[8] While this application is for a receptor molecule rather than the analyte itself, this compound could potentially be a target for such fluorescent sensors.

Potential Applications:

  • Sensing of biologically important hydroxy carboxylic acids like citric acid.[8]

  • Development of quality control assays in the food and beverage industry.

Quantitative Data: Binding of Carboxylic Acids to a Quinoline-Based Receptor
Guest Molecule (Carboxylic Acid)Binding Constant (K) in CHCl₃Fluorescence ResponseReference
Citric Acid-Strong Excimer Emission[8]
Tartaric Acid-Excimer Emission[8]
Gluconic Acid-Excimer Emission[8]

Experimental Protocol 3: Fluorometric Detection of Carboxylic Acids with a Quinoline-Based Receptor

This protocol describes the general procedure for titrating a quinoline-based fluorescent receptor with a carboxylic acid to observe excimer formation.

1. Materials:

  • Quinoline-based fluorescent receptor solution (e.g., 5 µM in CHCl₃).

  • Stock solutions of various carboxylic acids (e.g., 1 mM in CHCl₃, may require a small amount of DMSO for solubility).

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Chloroform (CHCl₃), spectroscopic grade.

2. Method:

  • Prepare a working solution of the fluorescent receptor in chloroform.

  • Record the fluorescence spectrum of the receptor solution alone, noting the monomer emission peak (excitation typically around 290 nm).[8]

  • Add a small aliquot of the carboxylic acid stock solution to the cuvette.

  • Mix thoroughly and record the fluorescence spectrum. Observe for quenching of the monomer emission and the appearance of a new, red-shifted excimer emission band.

  • Continue to add aliquots of the carboxylic acid solution, recording the spectrum after each addition, until the spectral changes saturate.

  • Repeat the experiment with different carboxylic acids to assess the selectivity of the receptor.

3. Data Analysis:

  • Plot the ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) against the concentration of the carboxylic acid.

  • The selectivity can be visualized by comparing the titration curves for different acids.

Visualization: Logical Relationship in Carboxylic Acid Sensing

Carboxylic_Acid_Sensing Receptor Quinoline Receptor (Monomer Emission) Complex Receptor-Analyte Complex Receptor->Complex Analyte Carboxylic Acid (e.g., Citric Acid) Analyte->Complex Conformation Conformational Change (Quinoline Proximity) Complex->Conformation Excimer Excimer Formation (Red-Shifted Emission) Conformation->Excimer

References

Application Notes and Protocols: 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with a rigid, planar structure that exhibits intrinsic fluorescence. This property, coupled with its potential for biological interactions, makes it a promising candidate for development as a molecular probe. Quinoline derivatives are widely recognized for their utility in sensing metal ions, tracking cellular processes, and acting as targeted therapeutic agents. The naphthalene and quinoline moieties contribute to its photophysical properties, while the carboxylic acid group offers a site for potential bioconjugation or interaction with biological targets.[1][2]

These application notes provide a comprehensive overview of the potential uses of this compound as a molecular probe, including detailed protocols for its application in fluorescence spectroscopy and cellular imaging. Additionally, we explore its role as a modulator of the SIRT3 signaling pathway, a critical regulator of mitochondrial function and cellular metabolism.

Photophysical and Chemical Properties

The utility of this compound as a molecular probe is underpinned by its photophysical and chemical characteristics. While specific quantitative data for this exact compound is not extensively published, the following table summarizes typical properties based on closely related 2-aryl-quinoline-4-carboxylic acid derivatives. Researchers should experimentally determine these values for their specific applications.

PropertyTypical Value/CharacteristicReference
Formula C₂₀H₁₃NO₂[3]
Molecular Weight 299.32 g/mol [3]
Appearance Likely a crystalline solid[4]
Solubility Soluble in organic solvents like DMSO, ethanol[5]
Excitation Maximum (λex) ~320-360 nm[6]
Emission Maximum (λem) ~400-480 nm[7][8]
Quantum Yield (Φ) Variable, can be influenced by solvent and binding events[7][8]
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹N/A

Application 1: Fluorescent Detection of Metal Ions

Quinoline-based compounds are well-established as fluorescent chemosensors for various metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid can act as a coordination site for metal ions. This binding event can lead to a change in the fluorescence properties of the molecule, such as an increase in fluorescence intensity (chelation-enhanced fluorescence, CHEF) or a shift in the emission wavelength, allowing for the detection and quantification of the target ion.

Experimental Protocol: Fluorometric Titration for Metal Ion Detection

This protocol describes a general procedure to screen for the metal ion sensing capabilities of this compound.

Materials:

  • This compound

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, CaCl₂, MgCl₂) in deionized water or an appropriate buffer.

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, or a buffered aqueous solution).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO). From this, prepare a working solution (e.g., 10 µM) in the desired experimental solvent.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the working solution of the probe alone. Excite the sample at its determined λex and record the emission spectrum.

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add small aliquots of a stock solution of the first metal ion to be tested.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until no further significant change in fluorescence is observed.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a binding curve. From this, the binding constant (Ka) and limit of detection (LOD) can be calculated.

  • Selectivity Assessment: Repeat the titration experiment with a range of different metal ions to determine the selectivity of the probe.

Workflow for Metal Ion Detection

G Workflow for Metal Ion Detection prep Prepare Probe and Metal Ion Stock Solutions spec Record Baseline Fluorescence of Probe prep->spec titrate Titrate Probe with Metal Ion Aliquots spec->titrate record Record Fluorescence Spectrum After Each Addition titrate->record Equilibrate analyze Analyze Data (Binding Curve, Ka, LOD) titrate->analyze Titration Complete record->titrate Repeat select Assess Selectivity with Other Metal Ions analyze->select

Caption: General workflow for evaluating a fluorescent probe for metal ion detection.

Application 2: Cellular Imaging

The intrinsic fluorescence of this compound makes it a candidate for use in cellular imaging to visualize subcellular structures or to track its uptake and localization. Its utility as a cellular stain will depend on its photostability, quantum yield in the cellular environment, and its ability to permeate cell membranes.

Experimental Protocol: Live Cell Fluorescence Imaging

This protocol provides a general method for staining live cells with this compound.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Culture: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Incubation time should be optimized.

  • Washing:

    • Remove the probe-containing medium.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~340 nm) and collect the emission in the expected range (e.g., ~450 nm).

    • Acquire images and analyze the subcellular localization of the fluorescence.

Workflow for Cellular Imaging

G Workflow for Cellular Imaging culture Culture Cells on Imaging Substrate load Load Cells with Probe Solution culture->load incubate Incubate at 37°C load->incubate wash Wash to Remove Unbound Probe incubate->wash image Image with Fluorescence Microscope wash->image analyze Analyze Subcellular Localization image->analyze

Caption: A typical workflow for live-cell imaging using a fluorescent probe.

Application 3: Modulation of SIRT3 Signaling Pathway

Recent studies have identified 2-(aryl)quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[9][10][11][12] SIRT3 plays a crucial role in maintaining mitochondrial health by deacetylating and activating a variety of enzymes involved in metabolism and antioxidant defense.[1][2] Inhibition of SIRT3 can lead to mitochondrial dysfunction and is a therapeutic strategy being explored for certain cancers.[9][10][11] Given its structural similarity, this compound may also act as a SIRT3 inhibitor.

SIRT3 Signaling Pathway

G SIRT3 Signaling Pathway Modulation probe 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid sirt3 SIRT3 probe->sirt3 Inhibition deacetylation Deacetylation sirt3->deacetylation acetylation Hyperacetylation sirt3->acetylation substrates Mitochondrial Proteins (e.g., SOD2, IDH2) function Normal Mitochondrial Function (ATP Production, ROS Detoxification) substrates->function Activation dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) substrates->dysfunction Inactivation deacetylation->substrates acetylation->substrates

Caption: Inhibition of SIRT3 by this compound.

Experimental Protocol: In Vitro SIRT3 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against SIRT3.

Materials:

  • Recombinant human SIRT3 enzyme.

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

  • NAD⁺.

  • Assay buffer (e.g., Tris-HCl buffer with BSA and DTT).

  • This compound.

  • Known SIRT3 inhibitor (positive control).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, NAD⁺, and the SIRT3 substrate.

  • Inhibitor Addition: Add the serially diluted test compound or positive control to the respective wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the SIRT3 enzyme to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal according to the assay kit manufacturer's instructions (this often involves adding a developer solution that cleaves the deacetylated substrate, releasing the fluorophore).

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Quantitative Data for Related SIRT3 Inhibitors

The following table presents IC₅₀ values for known 2-(aryl)quinoline-4-carboxylic acid derivatives that act as SIRT3 inhibitors. This data can serve as a benchmark for evaluating the potency of this compound.

Compound IDSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Reference
P6 32.633.57.2[9][10][11]
P19 >50>5015.8[9][11]

Conclusion

This compound holds significant promise as a versatile molecular probe. Its inherent fluorescence provides a foundation for developing sensors for metal ions and for use in cellular imaging. Furthermore, its structural similarity to known SIRT3 inhibitors suggests its potential as a modulator of this important mitochondrial enzyme. The protocols and data presented in these application notes offer a starting point for researchers to explore and validate the use of this compound in their specific research and drug discovery endeavors. Further characterization of its photophysical properties and biological activities will undoubtedly expand its applications.

References

Application Notes and Protocols: 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols related to 2-(naphthalen-2-yl)quinoline-4-carboxylic acid in the field of drug discovery. This document outlines its synthesis, potential biological activities based on structurally related compounds, and detailed protocols for its evaluation.

Introduction

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This structural motif is present in a variety of therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral. The introduction of a naphthalene moiety at the 2-position of the quinoline ring in this compound creates a lipophilic and extended aromatic system that can significantly influence its interaction with biological targets. While specific biological data for this exact molecule is not extensively published, its structural similarity to other researched 2-aryl-quinoline-4-carboxylic acids suggests potential for a range of biological activities.

Potential Biological Activities

Based on the biological evaluation of structurally similar quinoline and naphthalene-containing compounds, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of several cancer-related enzymes. For instance, certain derivatives have shown inhibitory activity against histone deacetylases (HDACs) and sirtuin 3 (SIRT3), both of which are promising targets for cancer therapy.[1][2]

Anti-inflammatory Activity: The quinoline scaffold is known to be a key component in many anti-inflammatory agents. Quinoline-related carboxylic acid derivatives have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced inflammation in cellular models.[3]

Enzyme Inhibition: Naphthalene and quinoline-based compounds have been identified as potent inhibitors of peptidyl arginine deiminases (PADs), enzymes implicated in autoimmune diseases and cancer.[4] Furthermore, the quinoline-4-carboxylic acid core is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for immunosuppressive and anticancer drugs.[5]

Data Presentation

The following table summarizes the inhibitory activities of structurally related 2-aryl-quinoline-4-carboxylic acid derivatives against various biological targets. This data provides a rationale for the proposed screening of this compound.

Compound ClassTarget EnzymeIC50 Value (µM)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT132.6[2]
SIRT233.5[2]
SIRT37.2[2]
Hydroxy-substituted naphthalene/quinoline-based compoundsPAD10.273[4]
PAD40.204[4]
Quinoline-based analoguesDHODH0.00971[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Doebner Reaction

This protocol describes the synthesis of this compound via the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7]

Materials:

  • Aniline

  • 2-Naphthaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Ice water

  • Aqueous potassium carbonate (K2CO3) solution

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of aniline and 2-naphthaldehyde in ethanol.

  • Reflux the mixture for 1 hour.

  • Add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid to the reaction mixture.

  • Continue to reflux for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Filter the crude product and wash with cold water.

  • To purify, dissolve the crude product in an aqueous K2CO3 solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with HCl to a pH of 4-5 to precipitate the pure this compound.

  • Filter the purified product, wash with water, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Aniline Aniline Mixing Mix in Ethanol Reflux Aniline->Mixing Naphthaldehyde 2-Naphthaldehyde Naphthaldehyde->Mixing PyruvicAcid Pyruvic Acid Reaction Add Pyruvic Acid & Catalyst Continue Reflux PyruvicAcid->Reaction Mixing->Reaction Workup Precipitation in Ice Water Filtration Reaction->Workup Purification Base-Acid Purification Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Biological Assay Protocols

The following are generalized protocols to assess the potential anticancer and anti-inflammatory activities of this compound.

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (IC50) H->I

Caption: General workflow for the MTT cell viability assay.

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme target (e.g., SIRT3, PAD4, DHODH). This example is tailored for a fluorescence-based assay.

Materials:

  • Purified target enzyme

  • Enzyme-specific fluorogenic substrate

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Known inhibitor for the target enzyme (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the diluted compound, the purified enzyme, and the assay buffer. Include a vehicle control and a positive control.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis: Determine the rate of the enzymatic reaction for each compound concentration. Calculate the percentage of inhibition and determine the IC50 value.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Inhibitor 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid (Hypothesized Target) Inhibitor->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Hypothesized inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The provided protocols offer a starting point for the synthesis and comprehensive biological evaluation of this compound. Further studies, including target identification, mechanism of action elucidation, and in vivo efficacy testing, are warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of metal complexes featuring the ligand 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of quinoline derivatives, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The complexation of these ligands with various metal ions can enhance their therapeutic efficacy.[3]

Synthesis of the Ligand: this compound

The synthesis of the target ligand can be effectively achieved via the Pfitzinger reaction, a robust method for the preparation of quinoline-4-carboxylic acids.[4][5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]

Experimental Protocol: Pfitzinger Synthesis

This protocol details the synthesis of this compound from isatin and 2-acetylnaphthalene.

Materials and Reagents:

  • Isatin

  • 2-Acetylnaphthalene

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of the Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the opening of the isatin ring to form the potassium salt of isatinic acid. Continue stirring at room temperature for 30-45 minutes.[6]

  • Addition of the Carbonyl Compound: Add a stoichiometric equivalent of 2-acetylnaphthalene to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours.[4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Add 100 mL of deionized water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove any unreacted 2-acetylnaphthalene and other neutral impurities.

    • Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is acidic, leading to the precipitation of the crude product.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield and Characterization:

The yield of the reaction can vary depending on the specific conditions but is generally expected to be in the range of 60-80%. The purified product should be characterized by standard analytical techniques.

Parameter Expected Value
Appearance White to off-white solid
Melting Point (°C) >300
FT-IR (KBr, cm⁻¹) ~3400 (O-H), ~1700 (C=O), ~1600 (C=N), aromatic C-H and C=C stretches
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons in the range of 7.5-9.0 ppm, carboxylic acid proton >10 ppm
¹³C NMR (DMSO-d₆, δ ppm) Carboxylic acid carbon ~168 ppm, aromatic carbons in the range of 120-155 ppm

Note: The spectral data are representative and may vary slightly.

Synthesis of Metal Complexes

The synthesized ligand can be used to form complexes with various transition metals. The following is a general protocol for the synthesis of metal(II) complexes.

Experimental Protocol: Metal Complexation

This protocol can be adapted for the synthesis of complexes with metals such as Cu(II), Zn(II), and Co(II).

Materials and Reagents:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized Water

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (1 mmol) in 20 mL of ethanol, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (0.5 mmol for a 1:2 metal-to-ligand ratio) in 10 mL of ethanol or a mixture of ethanol and water.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution. If the ligand is not deprotonated, a few drops of a base like triethylamine can be added to facilitate complexation.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. A precipitate may form during this time.[7]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by filtration.

  • Purification: Wash the solid product with cold ethanol and then deionized water to remove any unreacted starting materials. Dry the complex under vacuum.

Characterization of Metal Complexes:

The formation of the metal complexes can be confirmed by the following techniques.

Technique Observation
FT-IR (KBr, cm⁻¹) Shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. Appearance of new bands corresponding to M-O and M-N vibrations in the low-frequency region.[7]
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion and charge transfer bands.
Elemental Analysis Confirms the stoichiometry of the metal complex.
Molar Conductivity Measurement in a suitable solvent (e.g., DMF) to determine if the complex is ionic or non-ionic.
Magnetic Susceptibility Determines the magnetic properties of the complex, providing information about the geometry and oxidation state of the metal ion.

Biological Evaluation: In Vitro Cytotoxicity Assay

The potential anticancer activity of the synthesized metal complexes can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells and is a widely used method for assessing cytotoxicity.[8]

Experimental Protocol: MTT Assay

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized metal complexes

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the metal complexes in DMSO. Serially dilute the stock solutions with the cell culture medium to obtain the desired concentrations. Replace the medium in the wells with the medium containing the different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow

G Overall Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_bioeval Biological Evaluation Ligand_Synthesis Ligand Synthesis (Pfitzinger Reaction) Ligand_Purification Purification (Recrystallization) Ligand_Synthesis->Ligand_Purification Ligand_Characterization Characterization (FT-IR, NMR, MP) Ligand_Purification->Ligand_Characterization Complex_Synthesis Metal Complexation Ligand_Characterization->Complex_Synthesis Complex_Purification Purification (Washing & Drying) Complex_Synthesis->Complex_Purification Complex_Characterization Characterization (FT-IR, UV-Vis, etc.) Complex_Purification->Complex_Characterization MTT_Assay MTT Cytotoxicity Assay Complex_Characterization->MTT_Assay Cell_Culture Cell Line Maintenance Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow for the synthesis, characterization, and biological evaluation of metal complexes.

Potential Anticancer Signaling Pathway

Quinoline-based metal complexes can induce apoptosis in cancer cells through various mechanisms, including the mitochondrial pathway.[9]

G Potential Apoptosis Induction Pathway Metal_Complex Metal Complex Mitochondrion Mitochondrion Metal_Complex->Mitochondrion ROS Increased ROS Mitochondrion->ROS Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway potentially activated by the metal complexes.

Structure-Activity Relationship

The biological activity of the metal complexes is influenced by both the ligand and the metal ion.

G Structure-Activity Relationship Ligand Ligand (2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid) Complex Metal Complex Ligand->Complex Metal Metal Ion (e.g., Cu, Zn, Co) Metal->Complex Activity Biological Activity (e.g., Anticancer) Complex->Activity

Caption: Key components influencing the biological activity of the synthesized metal complexes.

References

Application Notes and Protocols for Testing the Cytotoxicity of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1] Accurate assessment of their cytotoxic effects is a crucial step in the drug discovery and development process.

This document outlines detailed protocols for key in vitro cytotoxicity assays, including the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for characterizing the mechanism of cell death.

Data Presentation

The cytotoxic activity of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. The following table summarizes the reported cytotoxic activity of a structurally related compound, 2-phenylquinoline-4-carboxylic acid derivative (D28), against various cancer cell lines.[2] This data serves as a reference for the expected range of activity for this compound.

CompoundCell LineCancer TypeIC50 (µM)
2-Phenylquinoline-4-carboxylic acid (D28)K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaduPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the most common assays used to evaluate the cytotoxicity of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis A Seed & Treat Cells in 96-well Plate B Include Spontaneous & Maximum Release Controls C Centrifuge & Collect Supernatant A->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G H Calculate % Cytotoxicity G->H PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Quinoline->PI3K Potential Inhibition Quinoline->Akt Quinoline->mTORC1

References

Application Notes and Protocols: 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a key heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The quinoline core is a prominent feature in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The incorporation of a naphthalene moiety at the 2-position introduces further aromatic complexity and lipophilicity, which can be exploited to fine-tune the pharmacological and material properties of its derivatives.

This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into amides and esters. Furthermore, it explores the potential biological applications of these derivatives, supported by data from analogous compounds and in silico studies.

Synthesis of the Building Block

The primary and most efficient method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3]

Protocol 1: Synthesis of this compound via Doebner Reaction

Reactants:

  • Aniline

  • Naphthalene-2-carbaldehyde

  • Pyruvic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of aniline (10 mmol) and naphthalene-2-carbaldehyde (10 mmol) in ethanol (30 mL) is refluxed for 1 hour.

  • Pyruvic acid (12 mmol) is then added to the reaction mixture.

  • The mixture is refluxed for an additional 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[4]

  • The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow:

Diagram 1: Synthesis of this compound reactants Aniline + Naphthalene-2-carbaldehyde + Pyruvic Acid in Ethanol reflux1 Reflux (1h) reactants->reflux1 Step 1 add_pyruvic Add Pyruvic Acid reflux1->add_pyruvic reflux2 Reflux (4-6h) add_pyruvic->reflux2 Step 2 precipitation Cooling & Precipitation reflux2->precipitation Step 3 filtration Filtration & Washing precipitation->filtration Step 4 purification Recrystallization filtration->purification Step 5 product This compound purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for the synthesis of the target building block via the Doebner reaction.

Application in Organic Synthesis: Derivatization Reactions

The carboxylic acid moiety of this compound is a versatile handle for further synthetic modifications, most commonly through the formation of amide and ester linkages.

Protocol 2: General Procedure for Amide Coupling

Amide bond formation can be achieved via a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine.[3]

Step 1: Acyl Chloride Formation

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in thionyl chloride (10-20 eq) or a solution of oxalyl chloride (2-3 eq) in an inert dry solvent like toluene or dichloromethane (DCM).

  • A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.

  • Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

  • Monitor the reaction by the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 2-(naphthalen-2-yl)quinoline-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride (1.0 eq) in a dry inert solvent (e.g., DCM or THF) under an inert atmosphere.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C.

  • Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Upon completion, dilute the mixture with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Amide Synthesis Workflow:

Diagram 2: Amide Synthesis Workflow start This compound acyl_chloride Formation of Acyl Chloride (SOCl₂ or (COCl)₂) start->acyl_chloride coupling Amide Coupling (0°C to RT) acyl_chloride->coupling amine Primary or Secondary Amine + Base (e.g., TEA) amine->coupling workup Aqueous Workup coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2-(Naphthalen-2-yl)quinoline-4-carboxamide Derivative purification->product

Caption: General workflow for the synthesis of amide derivatives.

Protocol 3: General Procedure for Esterification (Fischer-Tropsch)

Esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Analogous Derivatives

Compound IDAmine UsedYield (%)M.P. (°C)
5a₁ N-methyl piperazine64182.3–184.2
5a₂ Pyrrolidine65176.7–178.1

Biological Applications and Potential Signaling Pathways

Derivatives of 2-aryl-quinoline-4-carboxylic acid have shown a wide range of biological activities. Recent in silico studies have identified potential molecular targets for this class of compounds, suggesting their promise as novel therapeutic agents.

Antileishmanial Activity

Computational studies have highlighted Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[5][6] LmNMT is an essential enzyme for the survival of the Leishmania parasite, as it catalyzes the transfer of myristate to a variety of proteins, a process crucial for their function and localization. Inhibition of LmNMT disrupts these vital cellular processes, leading to parasite death. This makes LmNMT a promising target for the development of new antileishmanial drugs.[6]

Visualization of the Proposed Mechanism of Action:

Diagram 3: Proposed Antileishmanial Mechanism drug 2-(Naphthalen-2-yl)quinoline -4-carboxylic Acid Derivative drug->inhibition enzyme Leishmania major N-myristoyltransferase (LmNMT) myristoylation Myristoylation enzyme->myristoylation Catalyzes inhibition->enzyme protein Parasite Proteins protein->myristoylation function Protein Function & Localization myristoylation->function death Parasite Death function->death

Caption: Inhibition of LmNMT by quinoline derivatives, disrupting parasite protein function.

Anticancer and Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been evaluated for their antiproliferative and anti-inflammatory properties.[2] Studies have shown that certain derivatives possess significant growth inhibition capacities against various cancer cell lines.[2] The proposed mechanism for some of these activities involves the chelation of divalent metals, which are crucial for the function of various enzymes involved in cell proliferation and inflammation.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functional organic molecules. The straightforward derivatization of its carboxylic acid group into amides, esters, and other functionalities allows for the systematic exploration of structure-activity relationships. The promising in silico predictions for its antileishmanial activity, coupled with the known anticancer and anti-inflammatory potential of the quinoline-4-carboxylic acid scaffold, underscores the importance of this compound in modern drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols for the Quantification of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in various matrices. The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the routine quantification and purity assessment of this compound in pharmaceutical formulations and for monitoring reaction kinetics. The protocol is adapted from established methods for similar quinoline-4-carboxylic acid derivatives.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method.

ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time~ 9.2 minutes
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[2]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).[2]

  • Reference standard of this compound.

  • 0.45 µm syringe filters.[2]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Degas both mobile phases before use.

3. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

4. Sample Preparation:

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) and sonicate to dissolve the active ingredient.[2]

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • For Biological Fluids (e.g., Plasma) - Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[2]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Gradient elution with Mobile Phase A and B.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Approximately 325 nm (based on similar compounds, should be confirmed by UV scan).[1]

  • Injection Volume: 10 µL.[1]

6. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution & Dilution Standard->Dissolution Sample Sample Matrix Extraction Extraction / Cleanup Sample->Extraction Filtration Filtration (0.45 µm) Dissolution->Filtration Extraction->Filtration Injection Injection Filtration->Injection Column C18 Separation Injection->Column Detection UV Detection (~325 nm) Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the quantification of this compound in complex biological matrices at low concentrations. Due to the carboxylic acid moiety, derivatization may be employed to enhance chromatographic retention and ionization efficiency.[3][4]

Quantitative Data Summary

The following table outlines the expected performance characteristics for an LC-MS/MS method.

ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 - 5 pg/mL
Limit of Quantification (LOQ)2 - 15 pg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • HPLC-grade solvents and reagents as listed for the HPLC-UV method.

  • (Optional) Derivatization reagents such as 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

2. Mobile Phase Preparation:

  • As per the HPLC-UV method.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC-UV protocol.

  • Optional Derivatization Protocol (using 3-NPH): [5]

    • To 40 µL of the sample or standard extract, add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine (all prepared in 50:50 acetonitrile/water).

    • Incubate the mixture at 40°C for 30 minutes.

    • Dilute the reaction mixture with 50:50 acetonitrile/water before injection.

4. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A and B.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-8 min: 10% to 95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of the analyte.

5. Data Analysis:

  • Process the data using the instrument's software.

  • Quantify the analyte using a calibration curve constructed with an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection UPLC Injection Derivatization->Injection Separation C18 Separation Injection->Separation Ionization ESI Source Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS Experimental Workflow

UV-Vis Spectrophotometry

This method is a simple and rapid technique for the quantification of this compound in pure samples or simple formulations where interfering substances are minimal. It is particularly useful for quick concentration checks.[6][7]

Quantitative Data Summary

The following table shows the typical performance characteristics of a UV-Vis spectrophotometric method.

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Wavelength of Max. Absorbance (λmax)To be determined (~290-340 nm range)
Experimental Protocol

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.[6]

  • Quartz cuvettes.

  • Volumetric flasks and pipettes.

  • A suitable solvent (e.g., ethanol, methanol, or 0.1 M HCl).

  • Reference standard of this compound.

2. Determination of λmax:

  • Prepare a dilute solution of the reference standard in the chosen solvent.

  • Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Standard Solution Preparation:

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the chosen solvent in a volumetric flask.

  • Dilute the solution as necessary to bring the absorbance within the linear range of the calibration curve.

5. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solutions.

6. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Standard Reference Standard Dilution Dissolution & Serial Dilution Standard->Dilution Sample Sample Sample->Dilution Scan Determine λmax Dilution->Scan Measure Measure Absorbance at λmax Scan->Measure Calibration Construct Calibration Curve Measure->Calibration Quantification Calculate Concentration Calibration->Quantification

UV-Vis Spectrophotometry Workflow

References

Application Notes and Protocols: 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid is a polycyclic aromatic compound featuring both quinoline and naphthalene moieties. This unique structure imparts specific photophysical and electronic properties that make it and its derivatives promising candidates for various applications in material science. Quinoline derivatives, in general, are known for their high thermal and chemical stability, electron-transporting capabilities, and tunable optical properties.[1] The incorporation of the naphthalene group can further enhance π-π stacking interactions and modify the electronic energy levels, making these compounds particularly suitable for applications in organic electronics and sensor technology.

This document provides an overview of the potential applications of this compound in material science, along with detailed experimental protocols for its synthesis and integration into electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are versatile materials in the field of OLEDs, where they can function as electron-transporting materials (ETMs), host materials, or even emissive materials.[2] The electron-deficient nature of the quinoline ring facilitates electron injection and transport, contributing to improved device efficiency and stability.[2]

Potential Roles of this compound in OLEDs:

  • Electron-Transporting Layer (ETL): The inherent electron-deficient properties of the quinoline core make it a suitable candidate for an ETL, facilitating the transport of electrons from the cathode to the emissive layer.[2]

  • Host Material: In phosphorescent and fluorescent OLEDs, this molecule could serve as a host material for an emissive dopant, providing a matrix with appropriate energy levels for efficient energy transfer.[2]

  • Emissive Material: While less common, with appropriate structural modifications, quinoline derivatives can exhibit strong fluorescence and be used as the primary light-emitting component.[2]

Quantitative Data for OLED Performance with Quinoline Derivatives

The performance of OLEDs incorporating quinoline derivatives can be characterized by several key parameters. The table below summarizes typical performance metrics for a white OLED (WOLED) device utilizing quinoline and carbazole derivatives.

Device ParameterValue
Color Rendering Index (CRI)76
Color Temperature8400 K
External Quantum Efficiency (EQE)3.15%

(Data sourced from a study on dual interface exciplex emission of quinoline and carbazole derivatives)[1]

Applications in Chemical Sensors

The quinoline scaffold can be functionalized to act as a selective chemosensor for various ions.[1] The carboxylic acid group in this compound can act as a binding site for metal ions, and the aromatic system can provide a platform for fluorescent or colorimetric signal transduction upon binding.

Applications in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality allows this compound to be used as an organic linker in the synthesis of MOFs.[3][4][5][6][7] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The extended aromatic system of the naphthalene and quinoline groups could lead to MOFs with interesting electronic and photophysical properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Doebner Reaction

The Doebner reaction is a widely used method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1][8] It involves the reaction of an aniline, an aldehyde, and pyruvic acid.

Materials:

  • Aniline derivative (e.g., 1-naphthylamine) (10 mmol)

  • Aldehyde (e.g., 2-naphthaldehyde) (12 mmol)

  • Pyruvic acid (10 mmol)[9]

  • Ethanol (50 mL)[9]

  • Lewis acid catalyst (e.g., zinc chloride, 5 mmol) (optional, reaction can proceed without a catalyst)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline derivative, aldehyde, and pyruvic acid in ethanol.[9]

  • If using a catalyst, add the Lewis acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[2]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.

Doebner_Reaction cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline Derivative Reaction_Vessel Reaction Aniline->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Product 2-Substituted quinoline-4-carboxylic acid Reaction_Vessel->Product Doebner Reaction

Caption: Synthesis of 2-substituted quinoline-4-carboxylic acids.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for fabricating a multilayer OLED device using thermal evaporation, where a quinoline derivative like this compound could be used as the electron-transport layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) material (e.g., Alq3 doped with a fluorescent dye)

  • Electron-transporting layer (ETL) material (e.g., this compound derivative or TPBi)[2]

  • Electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)[2]

  • Metal for cathode (e.g., Aluminum - Al)[2]

  • High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)[2]

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

  • Hole-Transport Layer (HTL) Deposition: In the thermal evaporation chamber, deposit the HTL material onto the ITO substrate. A typical thickness is 30-50 nm, deposited at a rate of 1-2 Å/s.

  • Emissive Layer (EML) Deposition: Co-evaporate the host and dopant materials for the EML onto the HTL. The thickness and doping concentration will depend on the specific materials used.

  • Electron-Transport Layer (ETL) Deposition: Deposit the quinoline derivative as the ETL onto the EML. A typical thickness is 20-40 nm, deposited at a rate of 1-2 Å/s.[2]

  • Electron-Injection Layer (EIL) Deposition: Deposit a thin layer of LiF (approximately 1 nm) onto the ETL at a rate of 0.1-0.2 Å/s.[2]

  • Cathode Deposition: Deposit the aluminum cathode onto the EIL. A typical thickness is 100-150 nm, deposited at a rate of 2-5 Å/s.[2]

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

OLED_Fabrication cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Cathode Cathode (Al) EIL Electron-Injection Layer (LiF) ETL Electron-Transport Layer (Quinoline Derivative) EML Emissive Layer HTL Hole-Transport Layer Anode Anode (ITO) Substrate Glass Substrate Start Start: Clean Substrate Dep_HTL Deposit HTL Start->Dep_HTL Dep_HTL->HTL Dep_EML Deposit EML Dep_HTL->Dep_EML Dep_EML->EML Dep_ETL Deposit ETL Dep_EML->Dep_ETL Dep_ETL->ETL Dep_EIL Deposit EIL Dep_ETL->Dep_EIL Dep_EIL->EIL Dep_Cathode Deposit Cathode Dep_EIL->Dep_Cathode Dep_Cathode->Cathode Encapsulate Encapsulate Device Dep_Cathode->Encapsulate

Caption: OLED fabrication workflow and device structure.

Disclaimer: These protocols provide a general framework. Specific reaction conditions, deposition rates, and layer thicknesses may need to be optimized for specific materials and desired device performance. Researchers should always adhere to laboratory safety protocols when handling chemicals and operating high-vacuum equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. Our aim is to help you optimize reaction conditions, improve yields, and effectively purify your target compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low to No Yield of the Desired Product

  • Symptom: After the reaction and work-up, you isolate a very small amount of the target quinoline-4-carboxylic acid, or none at all.

  • Possible Cause 1: Unfavorable Reaction Conditions. The Doebner reaction, a common method for this synthesis, can be sensitive to the choice of catalyst, solvent, and temperature.[1][2] Using anilines with electron-withdrawing groups can lead to lower yields in traditional Doebner reactions.[3][4]

  • Troubleshooting Steps:

    • Optimize the Acid Catalyst: While strong acids are often used, they can also promote side reactions.[1] Consider a comparative study with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄).[1] Milder Lewis acids may be beneficial in some cases.[1]

    • Adjust the Reaction Temperature: Excessive heat can lead to polymerization and degradation of starting materials.[1] It is recommended to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

    • Consider a Modified Doebner Reaction: For anilines with electron-withdrawing groups, a Doebner hydrogen-transfer reaction has been shown to improve yields.[3]

Problem 2: Significant Tar/Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.

  • Possible Cause: The acidic conditions of the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated carbonyl compound, which is a very common side reaction.[1][2]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: To minimize self-polymerization of the carbonyl compound in the acidic aqueous phase, sequester it in an organic solvent like toluene.[1][2]

    • Control Reactant Addition: A slow, stepwise addition of the carbonyl compound can help to control its concentration and reduce polymerization.[5]

    • Optimize Acid Concentration: Excessively harsh acidic conditions can accelerate tar formation.[1] Experiment with different acid concentrations to find a balance between the reaction rate and the formation of side products.[1]

Problem 3: Presence of Dihydroquinoline Impurities

  • Symptom: Your final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.

  • Possible Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation due to an inefficient or insufficient oxidizing agent, or unfavorable reaction conditions, can lead to these impurities.[1]

  • Troubleshooting Steps:

    • Ensure Complete Oxidation: Monitor the disappearance of the dihydroquinoline intermediate using TLC or GC-MS.[1]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in your isolated product, you can perform a separate oxidation step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Doebner reaction is a widely used method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2][6] This is a three-component reaction involving an aniline, an aldehyde (in this case, 2-naphthaldehyde), and pyruvic acid.[6]

Q2: How can I improve the yield if I am using an aniline with an electron-withdrawing group?

A2: Anilines with electron-withdrawing groups are known to give lower yields in traditional Doebner reactions.[3][6] A modified approach, known as the Doebner hydrogen-transfer reaction, has been developed to improve the yields for such substrates.[3] This method can be applied to a wide range of anilines, including those with both electron-donating and electron-withdrawing groups.[3]

Q3: What are some common oxidizing agents used in the Doebner-von Miller synthesis?

A3: In the Doebner-von Miller reaction, an oxidizing agent is required to convert the dihydroquinoline intermediate to the final quinoline product.[7] Commonly used oxidizing agents include nitrobenzene or arsenic acid.[7] The imine formed from a second molecule of aniline and the aldehyde can also act as the oxidizing agent in a hydrogen transfer process.[6]

Q4: How can I purify the final product?

A4: Purification of the crude product can be achieved through various chromatographic techniques. Flash column chromatography is a common method for purifying quinoline derivatives.[8] Recrystallization from a suitable solvent can also be employed to obtain a pure product.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Quinoline-4-Carboxylic Acid Derivatives (Doebner Reaction).

EntryAnilineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
14-Methylaniline4-Methylbenzaldehydep-TSAEthylene Glycol/Water50385[10]
21-Naphthylamine4-MethylbenzaldehydeFe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid ChlorideSolvent-free800.5High[11]
36-(trifluoromethoxy)anilineBenzaldehydeBF₃·THFMeCN6524Good[3][4]
4AnilineBenzaldehydeSulfamic Acid1,4-dioxane/n-butanol1108-[12]

Note: This table presents a selection of reported reaction conditions and yields for the synthesis of various quinoline-4-carboxylic acid derivatives to illustrate the impact of different parameters. Yields are reported as described in the cited literature.

Experimental Protocols

Protocol: Synthesis of this compound via a Modified Doebner Reaction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Naphthylamine

  • 2-Naphthaldehyde

  • Pyruvic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Ethylene glycol

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthylamine (1 equivalent), 2-naphthaldehyde (1 equivalent), and p-toluenesulfonic acid (catalytic amount) to a mixture of ethylene glycol and water.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Prepare a solution of pyruvic acid (1 equivalent) in deionized water.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of time.

  • After the addition is complete, continue to stir the reaction mixture at 50°C for 3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the product may be isolated by extraction with a suitable organic solvent after neutralization.

  • Wash the crude product with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Prepare Solution of 2-Naphthylamine, 2-Naphthaldehyde, and p-TSA in Ethylene Glycol/Water heat_mixture Heat Mixture to 50°C prep_reactants->heat_mixture prep_pyruvic Prepare Aqueous Solution of Pyruvic Acid add_pyruvic Dropwise Addition of Pyruvic Acid Solution prep_pyruvic->add_pyruvic heat_mixture->add_pyruvic react Stir at 50°C for 3h (Monitor by TLC) add_pyruvic->react cool Cool to Room Temperature react->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate wash Wash with Cold Water isolate->wash purify Recrystallize from Ethanol wash->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product check_tar Is there significant tar/polymer formation? start->check_tar check_impurities Are dihydroquinoline impurities present? check_tar->check_impurities No biphasic Use Biphasic Solvent System (e.g., Toluene/Water) check_tar->biphasic Yes slow_addition Slow Addition of Carbonyl Compound check_tar->slow_addition Yes optimize_conditions Optimize Reaction Conditions: - Catalyst (Brønsted vs. Lewis) - Temperature - Consider Modified Doebner check_impurities->optimize_conditions No post_oxidation Perform Post-Reaction Oxidation (e.g., with MnO₂, DDQ) check_impurities->post_oxidation Yes monitor_oxidation Ensure Complete Oxidation during reaction (TLC/GC-MS) check_impurities->monitor_oxidation Yes solution Improved Yield optimize_conditions->solution biphasic->check_impurities slow_addition->check_impurities post_oxidation->optimize_conditions monitor_oxidation->optimize_conditions

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Solubility issues with 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a structurally complex organic molecule with a quinoline-4-carboxylic acid core. Due to its aromatic nature and carboxylic acid group, its solubility is expected to be highly dependent on the solvent and pH. Generally, it is poorly soluble in aqueous solutions at neutral pH. Solubility is expected to be higher in organic solvents like dimethyl sulfoxide (DMSO) and in aqueous solutions with an adjusted, more alkaline pH.

Q2: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[1][2][3] It is advisable to use fresh, anhydrous DMSO to prevent moisture absorption, which can decrease the solubility of the compound.[4]

Q3: What is the maximum recommended concentration of DMSO in a final assay?

The tolerance of biological assays to DMSO varies. For most enzymatic assays, including many kinase assays, DMSO concentrations up to 5-10% are often tolerated.[1] However, cell-based assays are typically much more sensitive, and the final DMSO concentration should generally be kept below 0.5%.[1] It is always best to determine the DMSO tolerance for your specific assay by running a solvent-only control.[2][3]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Lower the final concentration: The most straightforward approach is to test the compound at a lower final concentration.

  • Modify the assay buffer:

    • pH Adjustment: Since the compound is a carboxylic acid, increasing the pH of the assay buffer (e.g., to pH 7.4 or higher) can increase its solubility by promoting the formation of the more soluble carboxylate salt.

    • Use of Co-solvents: In some cases, small amounts of other organic solvents like ethanol can be included in the assay buffer, but their compatibility with the assay system must be verified.

    • Inclusion of Solubilizing Agents: Non-ionic detergents or cyclodextrins can sometimes be used in the assay buffer to maintain compound solubility. However, these can also interfere with the assay, so proper controls are essential.

  • Change the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock solution into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution. Gentle vortexing or sonication after dilution may also help.[3]

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO.
  • Possible Cause: The concentration is too high, or the DMSO is not of sufficient purity or is hydrated.

  • Troubleshooting Steps:

    • Try to dissolve a smaller amount of the compound to prepare a lower-concentration stock solution.

    • Use fresh, anhydrous (high-purity) DMSO.[4]

    • Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.[3] Be cautious with warming, as it can degrade some compounds.

    • If solubility in 100% DMSO is still an issue, consider alternative organic solvents like N,N-dimethylformamide (DMF) or ethanol, but always check for their compatibility with your assay.[3]

Issue 2: The compound precipitates over time in the prepared assay plate.
  • Possible Cause: The compound has low kinetic solubility in the final assay buffer and is slowly coming out of solution.

  • Troubleshooting Steps:

    • Reduce the pre-incubation time of the compound in the assay buffer before starting the reaction.

    • Prepare the final dilution of the compound immediately before adding it to the assay plate.

    • If possible, run the assay at a lower temperature to potentially slow down the precipitation process.

Issue 3: Inconsistent results or poor dose-response curves.
  • Possible Cause: Undissolved compound is present in the assay, leading to inaccurate concentrations.

  • Troubleshooting Steps:

    • Visually inspect all solutions under a microscope to ensure no precipitate is present before and during the assay.

    • Centrifuge the stock solution at high speed and use only the supernatant for dilutions to remove any undissolved microcrystals.

    • Implement the solubility enhancement strategies mentioned in the FAQs, such as pH adjustment of the assay buffer.

Quantitative Data Summary

CompoundSolventSolubilityReference
Quinoline-4-carboxylic acidDMSO34 mg/mL (196.33 mM)[4]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for a Kinase Assay:

    • Thaw a fresh aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

    • For the final step, dilute each DMSO concentration into the kinase assay buffer. A common practice is to add 1 µL of the DMSO serial dilution to 99 µL of assay buffer to achieve a 1% final DMSO concentration.

    • Mix immediately and thoroughly by pipetting or gentle vortexing.

    • Use the final working solutions promptly in the assay.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered check_stock Is the 100% DMSO stock solution clear? start->check_stock troubleshoot_stock Troubleshoot Stock Solution: - Lower concentration - Use fresh, anhydrous DMSO - Gentle warming/sonication check_stock->troubleshoot_stock No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes troubleshoot_stock->check_stock troubleshoot_dilution Troubleshoot Dilution: - Lower final concentration - Modify buffer (pH, co-solvents) - Alter dilution method (serial dilution) check_dilution->troubleshoot_dilution Yes assay_optimization Further Assay Optimization: - Reduce pre-incubation time - Check for compound interference - Run solvent controls check_dilution->assay_optimization No troubleshoot_dilution->check_dilution end Proceed with Assay assay_optimization->end Hypothetical_Signaling_Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid inhibitor->kinase1 Inhibits

References

Technical Support Center: Optimizing Synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid and its derivatives. The following information is designed to help optimize reaction conditions, improve yields, and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Pfitzinger reaction and the Doebner reaction.[1][2]

  • Pfitzinger Reaction: This method involves the condensation of isatin with an α-methylene ketone, in this case, 2-acetylnaphthalene, in the presence of a strong base.[3]

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (naphthalene-2-carbaldehyde), and pyruvic acid.[4]

Q2: Which synthetic route, Pfitzinger or Doebner, is generally preferred?

A2: The choice of reaction depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. The Pfitzinger reaction is often favored for its relatively straightforward procedure when the corresponding α-methylene ketone is readily available. The Doebner reaction offers more flexibility in introducing substituents on the quinoline ring through the use of substituted anilines and aldehydes.[2] However, the Doebner reaction can sometimes suffer from lower yields due to side reactions.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both Pfitzinger and Doebner reactions.[6] A typical procedure involves spotting the reaction mixture, the starting materials, and a co-spot (a mixture of the reaction mixture and starting material) on a TLC plate.[7] The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.[8] A common eluent system for these compounds is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[9]

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is the most common method for purifying this compound derivatives. The choice of solvent is crucial for effective purification. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures. For 2-aryl-quinoline-4-carboxylic acids, common recrystallization solvents include ethanol, or a mixture of ethanol and water.[1] For compounds that are difficult to crystallize, a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be effective.[10]

Troubleshooting Guides

Pfitzinger Reaction Troubleshooting

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete ring opening of isatin.

    • Solution: Ensure a sufficient excess of a strong base (e.g., 3 equivalents of KOH) is used. It is also beneficial to pre-stir the isatin with the base in the solvent for a period before adding the ketone to ensure the complete formation of the isatinate intermediate.[1]

  • Possible Cause: Low reactivity of the ketone.

    • Solution: Increase the reaction temperature or prolong the reaction time. Using a higher boiling point solvent might be beneficial, but care must be taken to avoid decomposition.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The reaction temperature should be carefully controlled. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to tar formation and decomposition. A reflux in ethanol (around 78°C) is a good starting point.[6]

Problem 2: Significant Tar/Resin Formation

  • Possible Cause: Side reactions due to high temperatures or high concentrations of reactants.

    • Solution: Avoid excessively high temperatures. Adding the ketone dropwise to the reaction mixture rather than all at once can help to control the reaction rate and minimize side reactions. Using a slightly more dilute solution may also be beneficial.

  • Possible Cause: Instability of reactants or products under strongly basic conditions.

    • Solution: Minimize the reaction time as much as possible by closely monitoring the reaction by TLC. Once the reaction is complete, proceed with the work-up promptly.

Problem 3: Difficulty in Isolating the Product

  • Possible Cause: The product is soluble in the work-up solvent.

    • Solution: After acidification to precipitate the carboxylic acid, ensure the pH is sufficiently low (typically pH 4-5) to fully protonate the carboxylate.[4] If the product remains in solution, try cooling the mixture in an ice bath to reduce its solubility.

  • Possible Cause: Emulsion formation during extraction.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Doebner Reaction Troubleshooting

Problem 1: Low Yield of the Desired Product

  • Possible Cause: Use of an electron-deficient aniline.

    • Solution: Anilines with strong electron-withdrawing groups are known to give lower yields in the conventional Doebner reaction.[5] In such cases, using a Lewis acid catalyst like BF₃·THF can significantly improve the yield.[5]

  • Possible Cause: Formation of byproducts.

    • Solution: A common side reaction is the formation of a 2-methylquinoline-4-carboxylic acid derivative from the reaction of the aniline and pyruvic acid.[11] The order of addition of reactants can be critical. It is often beneficial to pre-mix the aniline and aldehyde before the dropwise addition of pyruvic acid.[12]

  • Possible Cause: Suboptimal catalyst or solvent.

    • Solution: The choice of catalyst and solvent can have a significant impact on the yield. See the data in Table 2 for a comparison of different conditions.

Problem 2: Reaction Fails to Proceed

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure that the acid catalyst is of good quality and not deactivated.

  • Possible Cause: Steric hindrance from substituted anilines or aldehydes.

    • Solution: For sterically hindered substrates, longer reaction times and higher temperatures may be necessary.

Data Presentation

Table 1: Optimization of Pfitzinger Reaction Conditions

EntryIsatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1IsatinAcetophenoneKOHEthanolReflux12-13~85[3]
25-Chloroisatin5,6-dimethoxy indanoneKOHEthanolReflux1636[13]
35-Chloroisatin5,6-dimethoxy indanoneHClAcetic Acid75-86[13]
4IsatinAcetylpyrazineKOH---~41[3]
5IsatinBiacetylKOH---Failed (tar)[3]

Table 2: Optimization of Doebner Reaction Conditions for Electron-Deficient Anilines

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1H₂NSO₃HH₂O10018[5]
2p-TsOHMeCN8033[5]
3TfOHMeCN8045[5]
4BF₃·THFMeCN8085[5]
5BF₃·Et₂OMeCN8083[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pfitzinger Reaction

Materials:

  • Isatin

  • 2-Acetylnaphthalene

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

Procedure:

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (3.0 equivalents) in a mixture of 95% ethanol and deionized water.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 equivalent). Stir the mixture at room temperature for 30-45 minutes. A color change from orange to pale yellow should be observed, indicating the formation of the potassium isatinate.[3]

  • Addition of Ketone: Add 2-acetylnaphthalene (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 12-18 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with cold water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 2-acetylnaphthalene.

    • Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the precipitation of the product is complete (pH ~4-5).

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.

Protocol 2: Synthesis of this compound via Doebner Reaction

Materials:

  • Aniline

  • Naphthalene-2-carbaldehyde

  • Pyruvic Acid

  • Ethanol

  • (Optional) Acid catalyst (e.g., BF₃·THF for electron-deficient anilines)

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline (1.0 equivalent) and naphthalene-2-carbaldehyde (1.0 equivalent) in ethanol.

  • Addition of Pyruvic Acid: In the dropping funnel, prepare a solution of pyruvic acid (1.1 equivalents) in ethanol.

  • Reaction: Heat the aniline and aldehyde mixture to reflux. Add the pyruvic acid solution dropwise over a period of 1-2 hours.

  • Reflux: Continue to reflux the reaction mixture for an additional 4-6 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Visualizations

Pfitzinger_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Isatinate Isatinate (Keto-acid) Isatin->Isatinate Ring Opening Ketone 2-Acetylnaphthalene Imine Imine Ketone->Imine Base KOH Isatinate->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger Reaction.

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Naphthalene-2- carbaldehyde Aldehyde->SchiffBase Condensation PyruvicAcid Pyruvic Acid Adduct Adduct PyruvicAcid->Adduct Addition SchiffBase->Adduct Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline Cyclization Product 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation

Caption: Mechanism of the Doebner Reaction.

Experimental_Workflow start Start reactants Combine Reactants (Isatin/Ketone or Aniline/Aldehyde/Pyruvic Acid) start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Aqueous Work-up (Extraction & Acidification) reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow.

Troubleshooting_Workflow rect_node rect_node start Low Yield or Reaction Failure check_reactants Purity of Reactants OK? start->check_reactants check_conditions Reaction Conditions (Temp, Time, Catalyst) Optimized? check_reactants->check_conditions Yes impure_reactants Purify or Replace Starting Materials check_reactants->impure_reactants No check_workup Work-up & Purification Procedure Correct? check_conditions->check_workup Yes optimize_conditions Adjust Temperature, Time, or Catalyst (See Tables) check_conditions->optimize_conditions No review_workup Review Extraction, pH & Recrystallization Solvent check_workup->review_workup No success Successful Synthesis check_workup->success Yes

Caption: Troubleshooting Decision Workflow.

References

Degradation of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed degradation studies for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid are not extensively available in public literature. This guide is based on the general chemical properties of quinoline-4-carboxylic acids and compounds containing naphthalene moieties, as well as established principles of pharmaceutical forced degradation studies.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, the primary factors contributing to degradation are likely to be:

  • Photodegradation: The quinoline and naphthalene ring systems are aromatic and can absorb UV-Vis light, making them susceptible to photodegradation.[6][7][8]

  • pH-dependent hydrolysis: The carboxylic acid group and the quinoline ring system's stability can be influenced by the pH of the solution.[9][10][11][12][13] Extreme pH conditions (highly acidic or basic) can promote hydrolysis.

  • Oxidation: The aromatic rings can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Temperature: Elevated temperatures will generally accelerate all degradation pathways.

Q2: How should I store solutions of this compound to ensure stability?

A2: To minimize degradation, solutions should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.[14]

  • Stored at low temperatures: If the compound's solubility allows, store solutions at 2-8°C or frozen at -20°C or -80°C.

  • Buffered at an appropriate pH: The optimal pH for stability should be determined experimentally, but neutral or slightly acidic conditions are often a good starting point for quinoline derivatives.

  • Purged with an inert gas: For long-term storage, purging the solution with nitrogen or argon can displace oxygen and minimize oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products need to be identified experimentally, potential degradation pathways could lead to:

  • Photodegradation products: Hydroxylated derivatives on the quinoline or naphthalene rings (e.g., hydroxyquinolines) are possible photoproducts.[6][7]

  • Hydrolysis products: Under harsh conditions, the carboxylic acid group could potentially be decarboxylated.

  • Oxidation products: Oxidation could lead to the formation of N-oxides on the quinoline nitrogen or quinones from the naphthalene moiety. The pyridine ring of quinoline can be attacked by radicals, leading to products like 2-quinolinone and 4-quinolinone.[6][15]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Precipitation in solution upon storage - The storage temperature is too low for the solvent system. - The concentration of the compound exceeds its solubility at the storage temperature. - The pH of the solution has shifted, affecting solubility.- Try a different solvent or a co-solvent system with a lower freezing point. - Prepare a more dilute stock solution. - Ensure the solution is adequately buffered.
Loss of compound potency over time - Chemical degradation due to light, temperature, or pH. - Oxidative degradation.- Review storage conditions (see FAQ Q2). - Conduct a forced degradation study (see Experimental Protocols) to identify the primary degradation pathway. - Add antioxidants (e.g., BHT, ascorbic acid) if oxidation is suspected, ensuring they do not interfere with the experiment.
Appearance of new peaks in HPLC analysis - Formation of degradation products.- Characterize the new peaks using techniques like LC-MS to identify the degradation products. - Optimize storage and handling to minimize the formation of these impurities.
Color change in the solution - Often an indication of degradation, particularly oxidation or photodegradation, leading to the formation of chromophoric byproducts.- Immediately assess the purity of the solution by a stability-indicating method like HPLC. - Discard the solution if significant degradation has occurred. - Implement stricter light and oxygen protection measures.
Summary of Forced Degradation Conditions

Forced degradation studies are essential for understanding the stability of a compound.[1][2][3] The following table summarizes typical stress conditions.

ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature or 50-60°C[1]Hydrolysis of functional groups
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature or 50-60°C[1]Hydrolysis, especially of esters or amides if present
Oxidation 3-30% H₂O₂, Room TemperatureFormation of N-oxides, hydroxylation of aromatic rings
Thermal Degradation 60-80°C (in solution), or as per ICH guidelines for solid stateThermolysis
Photodegradation Exposure to UV (e.g., 365 nm) and visible light as per ICH Q1B guidelines[1]Photolysis, formation of photo-adducts

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and products of this compound.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • pH meter, HPLC system with UV detector, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Keep at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose the solution (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify major degradation products.

Visualizations

Degradation_Pathway cluster_photo Photodegradation cluster_ox Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) parent This compound photo_prod Hydroxylated Derivatives parent->photo_prod UV/Vis Light n_oxide Quinoline N-oxide parent->n_oxide H₂O₂ quinone Naphthoquinone Derivatives parent->quinone H₂O₂ decarboxylated Decarboxylated Product parent->decarboxylated Acid/Base

Caption: Hypothetical degradation pathways.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points (0, 2, 8, 24h) stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc analysis Data Analysis (% Degradation, Impurity Profile) hplc->analysis end Identify Degradation Pathways analysis->end

Caption: Forced degradation study workflow.

Troubleshooting_Tree issue Issue: Loss of Compound in Solution check_precipitate Is there a precipitate? issue->check_precipitate precipitate_yes Yes: Solubility Issue check_precipitate->precipitate_yes Yes precipitate_no No: Potential Degradation check_precipitate->precipitate_no No sol_action1 Lower Concentration precipitate_yes->sol_action1 sol_action2 Check pH/Buffer precipitate_yes->sol_action2 sol_action3 Use Co-solvent precipitate_yes->sol_action3 deg_action1 Protect from Light precipitate_no->deg_action1 deg_action2 Store at Lower Temperature precipitate_no->deg_action2 deg_action3 De-gas with N₂/Ar precipitate_no->deg_action3 deg_action4 Perform Forced Degradation Study precipitate_no->deg_action4

References

How to increase the stability of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound appears to be degrading over time. What are the most likely causes?

A1: Degradation of quinoline derivatives like this compound is often attributed to several factors. The quinoline ring system can be susceptible to photodegradation, especially when exposed to UV light. Additionally, as a polycyclic aromatic hydrocarbon (PAH), thermal degradation can occur at elevated temperatures. Oxidation and pH-dependent hydrolysis of the carboxylic acid group are other potential degradation pathways to consider.[1][2]

Q2: I've observed a change in the color of my compound in solution. What could this indicate?

A2: A color change in your solution is a common indicator of chemical degradation. For compounds with extensive aromatic systems like this compound, this can be due to the formation of oxidized byproducts or photoproducts. It is recommended to perform analytical tests, such as HPLC or UV-Vis spectroscopy, to identify any new impurities and assess the purity of your sample.

Q3: What are the best practices for storing solid this compound and its solutions to ensure maximum stability?

A3: To maximize stability, the solid compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light, stored at low temperatures (e.g., 2-8 °C or frozen), and purged with an inert gas to minimize oxidation.[1]

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Solutions

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Lower than expected concentration when measured spectrophotometrically.

Possible Causes:

  • Low Aqueous Solubility: this compound has a large hydrophobic structure, leading to poor solubility in aqueous buffers.

  • pH Effects: The solubility of the carboxylic acid is highly pH-dependent. At pH values below its pKa, the compound will be in its less soluble neutral form.

  • Salt Effects: High concentrations of salts in the buffer can decrease the solubility of organic molecules (salting out).

Troubleshooting Steps:

StepActionRationale
1 Adjust pH Increase the pH of the solution to deprotonate the carboxylic acid, which should increase its aqueous solubility. A pH above 7 is recommended.
2 Use a Co-solvent Add a small percentage of a water-miscible organic solvent such as DMSO, DMF, or ethanol to the aqueous buffer to improve solubility. Ensure the co-solvent is compatible with your experimental system.
3 Gentle Warming and Sonication Gently warm the solution (e.g., to 37°C) and sonicate for a few minutes to help dissolve the compound. Confirm the compound's thermal stability at this temperature for short durations.[1]
4 Lower the Concentration If precipitation persists, the desired concentration may be above the compound's solubility limit. Attempt to work with a lower final concentration.
Issue 2: Suspected Photodegradation

Symptoms:

  • Discoloration of the solution upon exposure to light.

  • Appearance of new peaks in HPLC chromatograms after light exposure.

  • Loss of biological activity or inconsistent experimental results.

Possible Causes:

  • The quinoline and naphthalene ring systems are chromophores that can absorb UV and visible light, leading to photochemical reactions.

Preventative Measures and Solutions:

StrategyDetails
Light Protection Always handle the solid compound and its solutions in a dark room or under amber light. Use amber-colored glassware or wrap containers with aluminum foil.[1]
Antioxidant Addition Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution to quench reactive oxygen species that may be generated during photolysis.
Degassed Solvents Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen, which can participate in photo-oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Photostability

This protocol is designed to evaluate the photostability of this compound in solution, following principles outlined in ICH guideline Q1B.[3]

Materials:

  • This compound

  • Solvent (e.g., Methanol:Water 1:1)

  • Clear and amber glass vials

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several clear and amber glass vials. The amber vials will serve as dark controls.

  • Place the vials in a photostability chamber.

  • Expose the samples to a controlled light source, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one clear vial and one amber vial.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

Data Presentation:

Time (hours)Concentration in Clear Vial (% of initial)Concentration in Amber Vial (% of initial)Number of Degradation Peaks
01001000
295.299.81
490.599.72
882.199.53
1275.399.63
2460.799.44
Illustrative data. Actual results may vary.
Protocol 2: Assessing Thermal Stability in Solution

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO)

  • Sealed vials

  • Heating block or oven set to desired temperatures (e.g., 40°C, 60°C, 80°C)

  • HPLC system

Procedure:

  • Prepare a solution of the compound at a known concentration.

  • Aliquot the solution into several sealed vials to prevent solvent evaporation.

  • Place the vials in heating blocks or ovens at the specified temperatures. Include a control sample stored at a reference temperature (e.g., 4°C).

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each temperature.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by HPLC to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant at each temperature. Studies on other PAHs have shown that thermal degradation often follows first-order kinetics.[2]

Data Presentation:

Temperature (°C)Time (hours)Remaining Compound (%)Degradation Rate Constant (k, hr⁻¹)
402498.50.00063
4897.0
7295.6
602492.30.0033
4885.2
7278.9
802478.10.0103
4861.0
7247.6
Illustrative data. Actual results may vary.

Visual Guides

Stability_Troubleshooting_Workflow start Instability Observed (e.g., color change, precipitation) is_precipitate Is there precipitation? start->is_precipitate is_light_exposure Was the sample exposed to light? is_precipitate->is_light_exposure No solubility_protocol Follow Solubility Troubleshooting Guide is_precipitate->solubility_protocol Yes is_high_temp Was the sample exposed to high temp? is_light_exposure->is_high_temp No photodegradation_protocol Follow Photodegradation Prevention Measures is_light_exposure->photodegradation_protocol Yes thermal_protocol Store at lower temperature and perform thermal stability test is_high_temp->thermal_protocol Yes other_issues Consider Oxidation/Hydrolysis. Use inert atmosphere & control pH. is_high_temp->other_issues No

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways parent This compound photoproducts Photodegradation Products parent->photoproducts thermal_products Thermal Degradation Products (e.g., decarboxylation) parent->thermal_products oxidation_products Oxidized Products (e.g., N-oxides, hydroxylated species) parent->oxidation_products hydrolysis_products Hydrolysis Products parent->hydrolysis_products light Light (UV/Vis) light->photoproducts heat Heat heat->thermal_products oxygen Oxygen / ROS oxygen->oxidation_products ph Extreme pH ph->hydrolysis_products

Caption: Potential degradation pathways for the compound.

References

Common side reactions in the synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. The guidance addresses common side reactions and experimental challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
SYN-001 Low or No Product Yield Pfitzinger Reaction: • Incomplete hydrolysis (ring-opening) of isatin.[1][2] • Steric hindrance from the bulky 2-acetylnaphthalene. • Insufficient reaction time or temperature. Doebner Reaction: • Inefficient formation of the Schiff base intermediate.[3] • Low reactivity of starting materials. • Use of an inappropriate acid catalyst.Pfitzinger Reaction:Stepwise Reagent Addition: First, dissolve isatin in the base (e.g., KOH in ethanol) and stir until the color changes from orange to pale yellow, indicating ring-opening, before adding 2-acetylnaphthalene.[1][2] • Increase Reaction Time/Temp: Prolong reflux time and monitor reaction progress via Thin Layer Chromatography (TLC). Doebner Reaction:Catalyst Optimization: Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for similar reactions.[4] • Solvent Choice: Refluxing in ethanol is a common solvent choice.[4]
SYN-002 Formation of a Thick, Dark Tar or Resin Pfitzinger Reaction: • Base-catalyzed self-condensation or polymerization of 2-acetylnaphthalene. • Decomposition of isatin or intermediates at high temperatures. Doebner Reaction: • Acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediate formed in situ.[5] • The reaction can be exothermic, promoting polymerization.General:Control Temperature: Maintain a steady, gentle reflux. Avoid excessive heating. • Slow Reagent Addition: Add the carbonyl component (2-acetylnaphthalene or 2-naphthaldehyde) dropwise to the reaction mixture to control any exothermic processes. • High-Purity Reagents: Use freshly purified or high-purity starting materials to minimize catalytic decomposition.
SYN-003 Difficult Product Purification • Co-precipitation of polymeric byproducts with the desired product. • Presence of unreacted starting materials (isatin, 2-acetylnaphthalene). • Product is sparingly soluble in common recrystallization solvents.Salt Conversion & Charcoal Treatment: A highly effective method involves dissolving the crude product in a basic aqueous solution (e.g., with NaOH or KOH) to form the carboxylate salt. Treat this solution with activated charcoal to adsorb colored, resinous impurities. Filter the hot solution to remove the charcoal, then cool and re-acidify (e.g., with acetic acid or HCl to pH ~4-5) to precipitate the purified acid.[6] • Solvent Screening: Test a range of solvents for recrystallization, such as ethanol, or a mixed solvent system like ethanol/water.
SYN-004 Formation of Unexpected Isomers or Byproducts Pfitzinger Reaction: • Use of N-acyl isatin could lead to the formation of 2-hydroxy-quinoline-4-carboxylic acid (Halberkann variant).[7] Doebner Reaction: • With certain substrates, cyclization can occur at the amino group instead of the aromatic ring, leading to heterocyclic byproducts (though less common with simple anilines).[8]Verify Starting Materials: Ensure the isatin used is not N-acylated or otherwise modified. • Structural Characterization: If a significant, unexpected byproduct is isolated, perform thorough characterization using NMR, Mass Spectrometry, and IR spectroscopy to identify its structure.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound: Pfitzinger or Doebner?

A1: Both the Pfitzinger (isatin + 2-acetylnaphthalene) and Doebner (aniline + 2-naphthaldehyde + pyruvic acid) reactions are viable routes. The Pfitzinger reaction is a two-component condensation that can be robust, but is often prone to tar formation and may require careful optimization of the isatin ring-opening step.[1][2] The Doebner reaction is a three-component reaction that can also suffer from low yields and polymerization side reactions.[5] The choice may depend on the availability and purity of starting materials and the researcher's familiarity with each reaction type.

Q2: What causes the reaction mixture to turn dark brown or black in the Pfitzinger synthesis?

A2: The formation of a dark, resinous material, often referred to as tar, is a common side reaction.[6] This is typically caused by the base-catalyzed self-condensation and polymerization of the ketone (2-acetylnaphthalene) or the decomposition of reaction intermediates under the reflux conditions. To mitigate this, ensure a controlled temperature and consider a stepwise addition of reagents.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting ketone or aldehyde. Spotting the reaction mixture alongside the starting materials on a TLC plate will show the consumption of reactants and the appearance of the product spot.

Q4: My final product is a pale yellow or brownish solid. How can I decolorize it?

A4: The most effective method for removing colored impurities is to convert the crude carboxylic acid into its water-soluble salt (e.g., sodium or potassium salt) by dissolving it in a dilute basic solution. This solution can then be heated and treated with activated charcoal, which adsorbs the colored polymeric impurities. After filtering off the charcoal, the purified product is precipitated by acidifying the filtrate.[6]

Q5: What are the primary safety concerns when running these syntheses?

A5: Both reactions involve heating flammable organic solvents (e.g., ethanol) and using strong bases (KOH/NaOH) or acids (TFA). The Doebner reaction may also be exothermic. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If using 2-naphthylamine as a starting material (in an alternative Doebner-von Miller approach), be aware that it is a regulated carcinogen and requires special handling procedures.

Data Presentation

Table 1: Representative Yields for the Pfitzinger Synthesis of Analogous Compounds Note: This data is for structurally similar compounds and should be used as a general guide.

ProductCarbonyl CompoundBase/SolventConditionsYield (%)Reference
2-Methylquinoline-4-carboxylic acidAcetone40% NaOH (aq) / WaterReflux, 8 hours>60%[1]
2-Phenylquinoline-4-carboxylic acidAcetophenone33% KOH / 95% EthanolReflux, 12-13 hoursVariable[2]
2-Aryl-quinoline-4-carboxylic acids1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone33% KOH (aq)Microwave, 9 min80-92%[9]

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is adapted from standard Pfitzinger reaction procedures.[2][9]

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: Dissolution is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will change color from orange/red to a pale yellow. Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

  • Addition of Ketone: Slowly add a stoichiometric equivalent of 2-acetylnaphthalene dissolved in a minimal amount of ethanol to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours. Monitor the reaction's completion by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dissolve the residue in approximately 100 mL of water.

    • Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove unreacted 2-acetylnaphthalene and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with glacial acetic acid or dilute HCl until the product precipitates completely (typically at pH 4-5).

  • Purification:

    • Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • For further purification, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture. Alternatively, use the salt/charcoal method described in the Troubleshooting Guide (SYN-003).

Protocol 2: Doebner Synthesis of this compound

This protocol is adapted from standard Doebner reaction procedures.[4]

  • Reactant Mixture: In a 100 mL round-bottom flask, combine equimolar amounts of aniline (e.g., 10 mmol), 2-naphthaldehyde (10 mmol), and pyruvic acid (15 mmol, 1.5 equiv.) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture under reflux for 12 hours. Monitor the reaction's progress by TLC.

  • Workup and Isolation:

    • After completion, cool the reaction mixture and pour it slowly into 60 mL of ice water with vigorous stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • To separate the acidic product from neutral impurities, suspend the solid in a dilute aqueous potassium carbonate (K₂CO₃) solution, adjusting the pH to be basic.

    • Filter the solution to remove any insoluble impurities.

  • Purification:

    • Cool the basic filtrate in an ice bath and carefully re-acidify with dilute HCl to precipitate the final product.

    • Collect the purified solid by filtration, wash with cold water, and dry under vacuum.

    • If necessary, perform a final recrystallization from a suitable solvent.

Mandatory Visualizations

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Dissolve KOH in Ethanol p2 Add Isatin (Stir for 30-45 min) p1->p2 Exothermic p3 Add 2-Acetylnaphthalene Solution p2->p3 Forms Reaction Mixture r1 Reflux Mixture (12-24h) p3->r1 r2 Monitor by TLC r1->r2 w1 Cool & Evaporate Solvent r2->w1 Upon Completion w2 Dissolve in Water w1->w2 w3 Wash with Ether w2->w3 w4 Acidify to pH 4-5 w3->w4 w5 Filter & Dry Crude Product w4->w5

Caption: Experimental workflow for the Pfitzinger synthesis.

Doebner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aniline, 2-Naphthaldehyde, Pyruvic Acid in Ethanol p2 Add TFA Catalyst p1->p2 r1 Reflux Mixture (12h) p2->r1 r2 Monitor by TLC r1->r2 w1 Pour into Ice Water r2->w1 Upon Completion w2 Filter Crude Solid w1->w2 w3 Dissolve in aq. K2CO3 w2->w3 w4 Filter Impurities w3->w4 w5 Acidify Filtrate w4->w5 w6 Filter & Dry Pure Product w5->w6

Caption: Experimental workflow for the Doebner synthesis.

Side_Reactions cluster_pfitzinger Pfitzinger Side Reactions cluster_doebner Doebner Side Reactions p_start 2-Acetylnaphthalene p_side Self-Condensation & Polymerization p_start->p_side High Temp, Strong Base p_tar Tar / Resinous Impurities p_side->p_tar d_tar Tar / Resinous Impurities d_start α,β-Unsaturated Intermediate d_side Self-Condensation & Polymerization d_start->d_side Acid Catalyst, Exotherm d_side->d_tar Troubleshooting_Logic action_node action_node end_node Successful Synthesis start Start Synthesis q1 Low Yield? start->q1 q2 Significant Tar Formation? q1->q2 No action1 Check Reagent Purity Optimize Temp/Time Ensure Isatin Ring-Opening (Pfitz.) q1->action1 Yes q3 Purification Issues? q2->q3 No action2 Slow Reagent Addition Ensure Gentle Reflux Use High-Purity Reagents q2->action2 Yes q3->end_node No action3 Use Salt Conversion & Activated Charcoal Method Screen Recrystallization Solvents q3->action3 Yes action1->q2 action2->q3 action3->end_node Product Purified

References

Technical Support Center: Functionalization of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing the carboxylic acid group of this compound?

The most common functionalization reactions for the carboxylic acid moiety are amide bond formation (amidation) and esterification.[1] These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Q2: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes?

Low yields in amide coupling reactions are a frequent issue. Several factors can contribute to this problem:

  • Incomplete activation of the carboxylic acid: The carboxylic acid must be converted to a more reactive species to facilitate nucleophilic attack by the amine.[2] Insufficient or inefficient coupling reagents can lead to poor activation.

  • Amine deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2]

  • Steric hindrance: The bulky naphthyl and quinoline groups can sterically hinder the approach of the amine or coupling reagents.[2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. It is critical to use anhydrous solvents and reagents.[2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice of base can significantly impact the reaction outcome.[2]

Q3: How can I improve the yield of my amide coupling reaction?

To improve the yield, consider the following troubleshooting steps:

  • Choice of Coupling Reagent: Employ a suitable coupling reagent. Common choices include HATU, HOBt with EDC, and BOP-Cl.[3] For sterically hindered substrates, consider generating an acyl fluoride in situ.[2]

  • Reaction Conditions:

    • Ensure strictly anhydrous conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).

    • Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid formed and prevent amine protonation.[4]

    • Pre-activate the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine.[2]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete carboxylic acid activation.Use a more efficient coupling reagent (e.g., HATU). Ensure stoichiometric amounts are correct (typically 1.0-1.5 equivalents).[2]
Amine is not nucleophilic enough (protonated).Add a non-nucleophilic base like DIPEA (2.0 equivalents) to the reaction mixture.[2][4]
Steric hindrance from the bulky aromatic rings.Consider less bulky coupling reagents or a two-step process via an acyl chloride or acyl fluoride.[2] Increase reaction temperature and time.
Hydrolysis of the activated intermediate.Use anhydrous solvents (e.g., dry DMF or DCM) and reagents. Run the reaction under an inert atmosphere.[2]
Multiple Spots on TLC (Side Products) Formation of N-acylurea byproduct (with carbodiimide reagents).If using DCC or EDC, add HOBt or NHS to suppress this side reaction. The urea byproduct can often be removed by filtration.
Epimerization (if working with chiral amines).Use coupling reagents known to minimize racemization, such as those based on HOBt or HOAt.
Difficulty in Product Purification Unreacted starting materials.Optimize reaction stoichiometry and time based on TLC or LC-MS monitoring.
Byproducts from the coupling reagent.Choose a coupling reagent that gives water-soluble byproducts for easier removal during aqueous workup (e.g., EDC).

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

  • Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using Sulfuric Acid

This protocol outlines the esterification of this compound with an alcohol under acidic conditions.[1]

  • Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in the desired alcohol (which also acts as the solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
1Boc-ValineAniline derivativeHATUDIPEADMF38[3]
2Boc-ValineAniline derivativeBOP-ClEt3NCH2Cl228[3]
3Thiazole carboxylic acidAniline derivativeEDC/HOBt (cat.)/DMAP-CH3CN80[3]
4NaproxenAniline derivativeEDC/HOBt (cat.)/DMAP-CH3CN57[3]

Visualizations

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow Workflow for Amide Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents pre_activate Stir for 20 min at RT add_reagents->pre_activate add_amine Add Amine pre_activate->add_amine react Stir and Monitor by TLC/LC-MS add_amine->react quench Pour into Water & Extract react->quench purify Column Chromatography quench->purify end_product Pure Amide Product purify->end_product

Caption: A step-by-step workflow for the HATU-mediated amide coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Amide Coupling start Low Yield Observed check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is Amine Sufficiently Nucleophilic? check_activation->check_amine Yes solution_activation Increase Equivalents of Coupling Reagent or Use a Stronger One (e.g., HATU) check_activation->solution_activation No check_conditions Are Reaction Conditions Anhydrous? check_amine->check_conditions Yes solution_amine Add a Non-Nucleophilic Base (e.g., DIPEA) check_amine->solution_amine No solution_conditions Use Anhydrous Solvents and Inert Atmosphere check_conditions->solution_conditions No review_protocol Review Protocol and Re-run Experiment check_conditions->review_protocol Yes solution_activation->review_protocol solution_amine->review_protocol solution_conditions->review_protocol

Caption: A decision-making diagram for troubleshooting low yields in amide coupling reactions.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the quinoline-4-carboxylic acid scaffold serves as a pivotal pharmacophore for developing novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 2-(naphthalen-2-yl)quinoline-4-carboxylic acid and its structurally similar compounds, drawing upon available experimental data across various biological targets. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in medicinal chemistry and pharmacology.

While specific efficacy data for this compound is limited in the public domain, the broader class of 2-aryl-quinoline-4-carboxylic acids has been extensively studied, revealing a wide range of biological activities. These activities are significantly influenced by the nature of the substituent at the 2-position of the quinoline ring. The bulky, hydrophobic naphthalene moiety of the title compound suggests potential for potent interactions within hydrophobic binding pockets of various enzymes. This guide will compare its anticipated activities with known analogs targeting cancer, microbial infections, and inflammation.

Anticancer Activity

A prominent mechanism of anticancer action for 2-substituted quinoline-4-carboxylic acids is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, essential for DNA and RNA synthesis in rapidly dividing cancer cells. Bulky, hydrophobic substituents at the C-2 position of the quinoline-4-carboxylic acid scaffold are known to be crucial for potent DHODH inhibition.[1] The carboxylic acid group is also vital for activity, likely forming a salt bridge with key residues in the enzyme's active site.[1][2]

Table 1: Comparative DHODH Inhibitory Activity of 2-Substituted Quinoline-4-Carboxylic Acids

Compound ID2-SubstituentDHODH IC₅₀ (µM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
Brequinar analog 2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11--[2]
41 Substituted pyridine0.0097 ± 0.0014--[2]
43 Substituted pyridine0.0262 ± 0.0018--[2]

Note: Specific data for this compound is not available. Given the bulky hydrophobic nature of the naphthalene group, it is hypothesized to have activity at this target.

Signaling Pathway: DHODH in Pyrimidine Biosynthesis

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate multi-step aspartate Aspartate aspartate->dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump multi-step dna_rna DNA/RNA Synthesis ump->dna_rna dhodh->orotate quinolines 2-Arylquinoline- 4-carboxylic acids quinolines->dhodh inhibition

Caption: Inhibition of DHODH by 2-arylquinoline-4-carboxylic acids blocks pyrimidine synthesis.

Histone Deacetylase (HDAC) Inhibition

Recent studies have explored 2-substituted phenylquinoline-4-carboxylic acids as the "cap" group in HDAC inhibitors, leading to the discovery of isoform-selective inhibitors.[3] The structure of the 2-substituent, along with the linker and zinc-binding group, are critical for activity and selectivity.[1]

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound ID2-SubstituentLinkerZinc-Binding GroupHDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28 PhenylPhenylpiperazineHydroxamic acid24.45-[3]
D29 PhenylPhenylpiperazineHydrazide>50-[3]

Note: The data indicates the importance of the zinc-binding group in determining HDAC inhibitory potency.

Sirtuin (SIRT) Inhibition

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[4][5]

Table 3: SIRT Inhibitory Activity of a 2-Arylquinoline-4-Carboxylic Acid Derivative

Compound ID2-SubstituentSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Reference
P6 4-Acrylamidophenyl32.633.57.2[4]

Antimicrobial Activity

The 2-aryl-quinoline-4-carboxylic acid scaffold is a known pharmacophore for antibacterial agents.[6][7] The introduction of basic groups into the quinoline structure can modulate physicochemical properties and influence the potency and spectrum of activity.[1]

Table 4: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Compound IDSubstituent(s)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Reference
5a4 2'-(piperidin-1-yl)acetamido64>128[6]
5a7 2'-(4-methylpiperazin-1-yl)acetamido>128128[6]

Anti-inflammatory and Other Activities

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, comparable to classical NSAIDs like indomethacin, in lipopolysaccharide (LPS)-induced inflammation models.[8] Additionally, this class of compounds has been investigated for antileishmanial activity, with some derivatives showing promising results against Leishmania donovani.[9]

Experimental Protocols

General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids (Pfitzinger Reaction)

A common synthetic route for 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[10]

  • Reactants: An appropriate isatin derivative is reacted with a substituted acetophenone in the presence of a base.

  • Base and Solvent: The reaction is typically carried out using a strong base like potassium hydroxide in a solvent such as ethanol.

  • Reaction Conditions: The mixture is refluxed for several hours.

  • Workup: After cooling, the reaction mixture is acidified to precipitate the crude product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization or column chromatography.[11][12]

Experimental Workflow: Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Isatin + Substituted Acetophenone reaction Pfitzinger Reaction (KOH, Ethanol, Reflux) start->reaction workup Acidification & Precipitation reaction->workup purification Purification workup->purification enzymatic_assay Enzymatic Assays (e.g., DHODH, HDAC, SIRT) purification->enzymatic_assay cell_based_assay Cell-based Assays (e.g., MTT, Colony Formation) purification->cell_based_assay antimicrobial_assay Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial_assay sar_analysis Structure-Activity Relationship (SAR) enzymatic_assay->sar_analysis cell_based_assay->sar_analysis antimicrobial_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow from synthesis to lead optimization for quinoline-4-carboxylic acids.

DHODH Inhibition Assay
  • Enzyme and Substrates: Recombinant human DHODH is used with dihydroorotate and 2,6-dichloroindophenol (DCIP) as substrates.

  • Assay Buffer: The reaction is performed in a suitable buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

  • Reaction Initiation: The reaction is initiated by adding coenzyme Q.

  • Detection: The reduction of DCIP is monitored spectrophotometrically at 600 nm.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., HCT-116, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Standard and/or resistant bacterial strains (e.g., S. aureus, E. coli) are used.

  • Broth Dilution Method: The assay is typically performed using a broth microdilution method in 96-well plates.

  • Compound Dilution: The test compounds are serially diluted in the broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Conclusion

References

Validating the Biological Target of Quinoline-4-Carboxylic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and scientific research, the rigorous validation of a biological target is a cornerstone of preclinical development. While 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid belongs to a class of compounds with broad therapeutic potential, including antibacterial and anticancer activities, publicly available experimental data definitively validating its specific biological target remains limited. In contrast, significant experimental validation exists for a closely related derivative, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, identifying Sirtuin 3 (SIRT3) as a direct biological target. This guide will focus on the experimental validation of SIRT3 as a target for this class of quinoline-based inhibitors, providing a comparative analysis with other known SIRT3 modulators.

This comparison guide will delve into the experimental data supporting SIRT3 as a target, detail the methodologies used for its validation, and compare the inhibitory profile of the quinoline-based compound with alternative SIRT3 inhibitors.

The Role of SIRT3 in Cellular Metabolism and Disease

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in maintaining mitochondrial health and metabolic homeostasis. It regulates numerous enzymatic activities involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1][2] SIRT3 also plays a crucial role in mitigating oxidative stress by deacetylating and activating antioxidant enzymes like superoxide dismutase 2 (SOD2).[3] Due to its central role in mitochondrial function, SIRT3 has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[4][5] Its role in cancer is complex; it can act as a tumor suppressor by maintaining mitochondrial integrity, but in some contexts, it may promote the survival of established tumors that rely on oxidative phosphorylation.[1][6] This dual role makes SIRT3 a compelling target for therapeutic intervention.

Comparative Analysis of SIRT3 Inhibitors

The validation of a biological target often involves comparing the potency and selectivity of a lead compound against other known modulators. A derivative of the 2-aryl-quinoline-4-carboxylic acid scaffold, referred to as Molecule P6, has been identified as a potent inhibitor of SIRT3. The tables below summarize its performance alongside other compounds known to inhibit SIRT3.

Compound Scaffold Class SIRT3 IC50 (µM) SIRT1 IC50 (µM) SIRT2 IC50 (µM) Selectivity Notes
Molecule P6 2-Aryl-quinoline-4-carboxylic acid7.232.633.5~4.5-fold selective for SIRT3 over SIRT1 and SIRT2.
Nicotinamide Vitamin B3 derivative (Endogenous)35.1 - 39.1--Pan-sirtuin inhibitor.
3-TYP Thiazole derivative38--Also inhibits other NAD-dependent enzymes.
AGK2 Thiophene derivative91303.5Selective for SIRT2 over SIRT1 and SIRT3.
LC-0296 Polycyclic3.6~68.4~32.4~19-fold selective for SIRT3 over SIRT1.
EX-527 (Selisistat) Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one>500.038 - 0.098>20Highly selective for SIRT1.
Cambinol Naphthaldehyde derivative~30-425659Non-selective inhibitor of SIRT1 and SIRT2.

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the validation of SIRT3 as a target. The following diagrams, generated using the DOT language, illustrate the core SIRT3 signaling pathway and a typical experimental workflow for identifying and characterizing inhibitors.

SIRT3_Pathway cluster_Mitochondrion Mitochondrion SIRT3 SIRT3 MetabolicEnzymes Metabolic Enzymes (TCA Cycle, FAO) SIRT3->MetabolicEnzymes Deacetylates SOD2 SOD2 SIRT3->SOD2 Deacetylates NAD NAD+ NAD->SIRT3 Activates MetabolicHomeostasis Metabolic Homeostasis & ATP Production MetabolicEnzymes->MetabolicHomeostasis ROS_Detox ROS Detoxification SOD2->ROS_Detox Inhibitor Quinoline Inhibitor (e.g., Molecule P6) Inhibitor->SIRT3 Inhibits Stress Cellular Stress (e.g., Caloric Restriction) Stress->NAD Increases

Caption: Core SIRT3 signaling pathway in the mitochondrion.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cellular Validation Screening 1. High-Throughput Screening (Fluorometric Assay) IC50 2. IC50 Determination (Dose-Response Assay) Screening->IC50 Selectivity 3. Isoform Selectivity Profiling (vs. SIRT1, SIRT2, etc.) IC50->Selectivity TargetEngagement 4. Target Engagement Assay (Western Blot for Substrate Acetylation) Selectivity->TargetEngagement PhenotypicAssay 5. Phenotypic Assay (e.g., Cell Proliferation) TargetEngagement->PhenotypicAssay ValidatedHit Validated SIRT3 Inhibitor PhenotypicAssay->ValidatedHit Lead Quinoline Compound Library Lead->Screening

Caption: Experimental workflow for SIRT3 inhibitor validation.

Experimental Protocols

Detailed and reproducible protocols are fundamental for the validation of experimental findings. Below are methodologies for key assays used in the characterization of SIRT3 inhibitors.

In Vitro SIRT3 Enzymatic Inhibition Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of SIRT3 by monitoring the deacetylation of a synthetic, fluorophore-conjugated peptide substrate.

  • Materials:

    • Recombinant human SIRT3 enzyme.

    • Fluorogenic peptide substrate (e.g., derived from p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC).

    • NAD+ (co-substrate).

    • Test inhibitor (e.g., 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives) dissolved in DMSO.

    • SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (containing a protease like trypsin) and a stop reagent (e.g., Nicotinamide).

    • 96-well black microplate.

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In the microplate wells, add the assay buffer, the fluorogenic substrate peptide, and NAD+.

    • Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the enzymatic reaction by adding the recombinant SIRT3 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes).

    • Stop the reaction and develop the signal by adding the developer/stop solution. This solution halts the SIRT3 activity and allows the protease to cleave the deacetylated peptide, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages with SIRT3 within a cellular environment by measuring the acetylation status of a known downstream substrate of SIRT3, such as Isocitrate Dehydrogenase 2 (IDH2) or Superoxide Dismutase 2 (SOD2).

  • Materials:

    • Human cell line (e.g., MDA-MB-231, Karpas 422).

    • Cell culture medium and supplements.

    • Test inhibitor.

    • Mitochondrial isolation kit (optional, for higher specificity).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

    • Primary antibodies: anti-acetylated-lysine, anti-acetyl-IDH2 (specific for a known acetylation site), or anti-acetyl-SOD2. A loading control antibody (e.g., VDAC for mitochondria, or β-actin for whole-cell lysate) is also required.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate for detection.

  • Procedure:

    • Culture the selected cell line to an appropriate confluency.

    • Treat the cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 6-12 hours).

    • Harvest the cells and prepare either whole-cell lysates or isolated mitochondrial fractions using the lysis buffer.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the loading control to ensure equal protein loading.

    • Quantify the band intensities. An increase in the acetylation signal of the SIRT3 substrate in inhibitor-treated cells compared to the control indicates successful target engagement.

References

A Comparative Analysis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid and Other Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic compounds, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of the performance of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid against other quinoline derivatives, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.

The quinoline ring system is a versatile platform in medicinal chemistry, and substitutions at various positions can significantly modulate the biological activity of the resulting compounds.[1] The introduction of an aryl group at the 2-position of the quinoline-4-carboxylic acid core has been a particularly fruitful strategy in the development of potent anticancer agents.[2] This comparison will delve into the performance of the naphthalene-substituted derivative and contrast it with other key analogues.

Comparative Performance: Anticancer Activity

The cytotoxic effects of quinoline-4-carboxylic acid derivatives are often evaluated against a panel of cancer cell lines. While direct comparative studies showcasing this compound against a comprehensive set of derivatives under identical conditions are limited in the public domain, analysis of available data for 2-arylquinoline-4-carboxylic acids allows for an insightful juxtaposition. The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity.[2]

Compound2-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 1 PhenylK5621.02[3]
U2661.08[3]
MCF-75.66[3]
A5492.89[3]
Derivative 2 (P6) 4-AcrylamidophenylTHP-10.87[4]
MOLM-130.98[4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid 4-hydroxy-3-methoxyphenylMCF-7>80% growth reduction[5]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable indication of the potency of different substitution patterns. The data for "Derivative 1" corresponds to a 2-phenylquinoline-4-carboxylic acid derivative with a hydroxamic acid moiety, which acts as a histone deacetylase (HDAC) inhibitor.[3] "Derivative 2 (P6)" is a potent SIRT3 inhibitor.[4] The third entry demonstrates significant growth inhibition in breast cancer cells.[5] The lack of publicly available, directly comparable IC50 data for the parent this compound highlights a gap in the current literature.

Mechanisms of Action: Signaling Pathways

Quinoline-4-carboxylic acid derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key mechanisms of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Bulky, hydrophobic substituents at the C-2 position are often associated with potent DHODH inhibition.[2]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH->Orotate Product Quinoline Derivative Quinoline Derivative Quinoline Derivative->DHODH Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Modulation of Apoptosis and Cell Cycle

Many quinoline derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6] This can occur through the modulation of various signaling pathways, including those involving p53, caspases, and cyclin-dependent kinases (CDKs).

Apoptosis_CellCycle cluster_0 Quinoline Derivative Action cluster_1 Cellular Processes Quinoline Derivative Quinoline Derivative p53 Activation p53 Activation Quinoline Derivative->p53 Activation CDK Inhibition CDK Inhibition Quinoline Derivative->CDK Inhibition Caspase Activation Caspase Activation p53 Activation->Caspase Activation Cell Cycle Arrest Cell Cycle Arrest CDK Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: General mechanism of apoptosis induction and cell cycle arrest.

Experimental Protocols

Synthesis of 2-Arylquinoline-4-carboxylic Acids via the Doebner Reaction

The Doebner reaction is a classic and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Materials:

  • Aniline derivative (e.g., Aniline or Naphthylamine)

  • Aldehyde (e.g., Benzaldehyde or 2-Naphthaldehyde)

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., trifluoroacetic acid)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative and the aldehyde in ethanol.

  • Add pyruvic acid to the mixture.

  • If using a catalyst, add it to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Derivative Mixing Mixing in Ethanol Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Purification Purification Filtration->Purification Product 2-Arylquinoline-4- carboxylic Acid Purification->Product

Caption: Workflow for the Doebner synthesis of 2-arylquinoline-4-carboxylic acids.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate controls (vehicle control and untreated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

Comparative analysis of the spectroscopic properties of quinoline-4-carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Properties of Key Quinoline-4-Carboxylic Acid Derivatives

This guide provides a comprehensive comparative analysis of the key spectroscopic properties of quinoline-4-carboxylic acid and its derivatives. Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new therapeutic agents. This report details data from UV-Vis absorption, fluorescence, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, presenting a side-by-side comparison of the parent molecule and its substituted analogues.

Data Presentation: A Spectroscopic Overview

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of quinoline-4-carboxylic acid and its derivatives.

Table 1: UV-Vis Absorption and Fluorescence Data

Compoundλmax (nm)SolventEmission λmax (nm)Excitation λmax (nm)Solvent
Quinoline-4-carboxylic acid~290, ~315Chloroform460360Not Specified
2-Methylquinoline-4-carboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-Phenylquinoline-4-carboxylic acidNot SpecifiedNot Specified460360Not Specified
2-(4-Bromophenyl)quinoline-4-carboxylic acidNot SpecifiedNot Specified460360Not Specified
2-(4-Chlorophenyl)quinoline-4-carboxylic acidNot SpecifiedNot Specified460360Not Specified
2-(4-Fluorophenyl)quinoline-4-carboxylic acidNot SpecifiedNot Specified460360Not Specified
2-(4-Methoxyphenyl)quinoline-4-carboxylic acidNot SpecifiedNot Specified460360Not Specified
6-Chloroquinoline-4-carboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: FTIR Spectroscopy Data (Characteristic Peaks in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=C & C=N Stretching
Quinoline-4-carboxylic acid3400-2500 (broad)~1710~1600-1450
2-Methylquinoline-4-carboxylic acid3436–32421724–1708Not Specified
2-Phenylquinoline-4-carboxylic acidNot Specified~1700~1632, 1587, 1516
2-(p-Tolyl)quinoline-4-carboxylic acid3436–32421724–1708Not Specified

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm, Solvent: DMSO-d₆)

ProtonQuinoline-4-carboxylic acid2-Phenylquinoline-4-carboxylic acid2-(p-Tolyl)quinoline-4-carboxylic acid2-(2-Fluorophenyl)quinoline-4-carboxylic acid
H2~8.9---
H3~7.58.48 (s)Not Specified8.31 (s)
H5~8.28.18 (d)Not Specified8.19 (d)
H6~7.87.72 (t)Not Specified7.89 (t)
H7~7.67.87 (t)Not Specified7.76 (t)
H8~8.18.67 (d)Not Specified8.74 (d)
Phenyl H-8.31 (d), 7.57 (m)8.2 (d), 7.4 (d)8.11 (t), 7.60 (m), 7.42 (dd)
CH₃--2.4 (s)-
COOH~13.5~14.0Not Specified14.02 (s)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Absorption Spectroscopy

A solution of the quinoline-4-carboxylic acid derivative is prepared in a suitable solvent (e.g., chloroform, ethanol, or methanol) at a concentration typically in the range of 10⁻⁵ to 10⁻⁴ M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm. The solvent used for the sample preparation is also used as the reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

A dilute solution of the sample is prepared in an appropriate solvent. The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at a fixed wavelength (typically the λmax from the UV-Vis spectrum), and the emitted light is scanned over a range of higher wavelengths. For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is scanned. The wavelengths of maximum excitation and emission are then identified. For some applications, fluorescence intensity is measured to study quenching effects.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. The characteristic absorption peaks corresponding to the functional groups present in the molecule, such as the O-H and C=O stretching of the carboxylic acid and the C=C and C=N stretching of the quinoline ring, are identified. In a study, the absorption peaks for the C=O and O–H stretching in quinoline-4-carboxylic acid derivatives were found in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on an NMR spectrometer. The chemical shifts (δ) of the different protons in the molecule are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of each signal provide information about the number of neighboring protons and the relative number of protons, respectively, aiding in the structural elucidation of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of quinoline-4-carboxylic acid derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Reactants Aniline/Isatin + Ketone/Pyruvic Acid Reaction Pfitzinger or Doebner Reaction Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Q4CA Quinoline-4-Carboxylic Acid Derivative Purification->Q4CA Characterize Product UVVis UV-Vis Spectroscopy Q4CA->UVVis Fluorescence Fluorescence Spectroscopy Q4CA->Fluorescence FTIR FTIR Spectroscopy Q4CA->FTIR NMR NMR Spectroscopy Q4CA->NMR Analysis Comparative Analysis of Spectroscopic Data UVVis->Analysis Fluorescence->Analysis FTIR->Analysis NMR->Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Navigating the Biological Landscape of 2-Aryl-Quinoline-4-Carboxylic Acids: A Look at a Naphthalene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter novel compounds with promising therapeutic potential. One such class of molecules is the 2-aryl-quinoline-4-carboxylic acids, known for a wide spectrum of biological activities. This guide focuses on a specific derivative, 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid, providing a comparative overview of its anticipated in vitro and in vivo activities based on extensive research into its structural analogs. While direct experimental data for this exact compound is not publicly available, this guide extrapolates from closely related structures to offer a predictive comparison and outlines the established experimental protocols for its evaluation.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antileishmanial properties. The introduction of an aryl group, such as a naphthalene ring, at the 2-position can significantly modulate this activity, influencing the compound's potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Biological Activity: In Vitro vs. In Vivo

Based on the activities of structurally similar 2-aryl-quinoline-4-carboxylic acids, a comparative profile for this compound can be projected.

Biological ActivityIn Vitro Evidence (from Analogs)Potential In Vivo Implications
Antimicrobial Many 2-aryl-quinoline-4-carboxylic acid derivatives show moderate to good activity against various Gram-positive and Gram-negative bacteria.[1][2] The mechanism often involves the inhibition of bacterial DNA gyrase.Could be effective in treating bacterial infections, but in vivo efficacy will depend on factors like bioavailability, metabolism, and distribution to the site of infection.
Anticancer Certain derivatives exhibit antiproliferative activity against various cancer cell lines.[3] The proposed mechanisms can include the induction of apoptosis and cell cycle arrest.Potential as a lead compound for cancer therapy. In vivo studies in animal models would be necessary to evaluate tumor growth inhibition, toxicity, and overall therapeutic index.
Anti-inflammatory Some quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties in cell-based assays, such as the inhibition of nitric oxide production in macrophages.[3]May have therapeutic potential for inflammatory diseases. In vivo models of inflammation would be required to confirm efficacy and understand the systemic anti-inflammatory effects.
Antileishmanial In silico studies have identified 2-aryl-quinoline-4-carboxylic acids as potential inhibitors of Leishmania N-myristoyltransferase, suggesting a role in combating leishmaniasis.[4][5]Could be a starting point for the development of new antileishmanial drugs. In vivo infection models would be crucial to assess the compound's ability to control the parasite.

Experimental Protocols

To empirically determine the biological activity of this compound, a series of established in vitro and in vivo assays would be employed.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented and typically achieved through a Doebner reaction.

Aniline Aniline Reaction Doebner Reaction (Reflux) Aniline->Reaction Naphthaldehyde 2-Naphthaldehyde Naphthaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Solvent Ethanol Solvent->Reaction Solvent Product This compound Reaction->Product Yields

Caption: Synthetic workflow for this compound.

In Vitro Assays

A general workflow for the initial biological evaluation of the synthesized compound would involve a battery of cell-free and cell-based assays.

cluster_invitro In Vitro Evaluation start Synthesized Compound This compound antimicrobial Antimicrobial Assays (MIC/MBC determination) start->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) start->anticancer antiinflammatory Anti-inflammatory Assays (NO inhibition, Cytokine profiling) start->antiinflammatory enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase, Kinases) start->enzyme data_analysis Data Analysis (IC50, EC50 determination) antimicrobial->data_analysis Data anticancer->data_analysis Data antiinflammatory->data_analysis Data enzyme->data_analysis Data lead_identification Lead Compound Identification data_analysis->lead_identification Identifies

Caption: General workflow for in vitro biological evaluation.

1. Antimicrobial Activity:

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Agar Disc Diffusion Assay: As a preliminary screening method to assess the zone of inhibition.

2. Anticancer Activity:

  • MTT Assay: To evaluate the cytotoxicity and antiproliferative effects on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Flow Cytometry: To analyze the cell cycle distribution and detect apoptosis in treated cancer cells.

3. Anti-inflammatory Activity:

  • Griess Assay: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • ELISA: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

In Vivo Studies

Promising results from in vitro studies would warrant further investigation in animal models.

1. Acute Toxicity Study:

  • To determine the median lethal dose (LD50) and assess the general toxicity profile of the compound in rodents (e.g., mice or rats).

2. Efficacy Studies:

  • Bacterial Infection Models: To evaluate the therapeutic efficacy of the compound in treating systemic or localized bacterial infections in mice.

  • Xenograft Models: To assess the anti-tumor activity in mice bearing human cancer cell xenografts.

  • Inflammation Models: To investigate the anti-inflammatory effects in models such as carrageenan-induced paw edema in rats.

Conclusion

While specific experimental data on the in vitro and in vivo activity of this compound is not currently available in the public domain, the extensive research on its structural analogs provides a strong foundation for predicting its biological potential. The established synthetic routes and a clear roadmap for its biological evaluation, from initial in vitro screening to more complex in vivo studies, pave the way for future research to unlock the therapeutic promise of this and other novel 2-aryl-quinoline-4-carboxylic acid derivatives. Further investigation is essential to validate these predictions and fully characterize the pharmacological profile of this intriguing compound.

References

Navigating the Structure-Activity Landscape of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(naphthalen-2-yl)quinoline-4-carboxylic acid scaffold has emerged as a promising pharmacophore in the quest for novel therapeutic agents. Analogs of this core structure have demonstrated a range of biological activities, including potent enzyme inhibition relevant to cancer and autoimmune diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation drug candidates.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the quinoline and naphthalene rings. The following tables summarize the quantitative data from studies on key molecular targets, primarily focusing on peptidyl arginine deiminase 4 (PAD4) and dihydroorotate dehydrogenase (DHODH), both critical enzymes in disease pathogenesis.

Inhibition of Peptidyl Arginine Deiminase 4 (PAD4)

PAD4 is a key enzyme involved in the citrullination process, which is implicated in various inflammatory and autoimmune diseases, as well as cancer. The table below compares the inhibitory activity of various naphthalene and quinoline-based compounds against PAD4.

Compound IDScaffoldKey SubstitutionsPAD4 IC50 (µM)Reference
13 Naphthalene4-hydroxyl0.240 ± 0.017[1]
16 Naphthalene7-hydroxyl0.204 ± 0.012[1]
15 Naphthalene4-fluoro0.393 ± 0.042[1]
17 Quinoline4-hydroxyl0.342 ± 0.064[1]
19 Quinoline4-fluoro0.409 ± 0.014[1]
11 Biphenyl-0.524 ± 0.019[1]
9 Benzene-0.836 ± 0.240[1]
Cl-amidine --5.9 ± 0.3[1]

Key Findings from PAD4 Inhibition Studies:

  • Naphthalene Scaffold Superiority : Naphthalene-based compounds generally exhibit more potent PAD4 inhibition compared to their quinoline, biphenyl, and benzene counterparts.[1] This is attributed to the optimal planarity and more flexible substitution options of the naphthalene ring, allowing for favorable π-π stacking interactions within the enzyme's active site.[1]

  • Impact of Hydroxyl Substitution : The presence of a hydroxyl group on the naphthalene or quinoline ring consistently leads to superior activity compared to halogen substitutions.[1] This suggests that hydrogen bonding interactions play a crucial role in the binding of these inhibitors to PAD4.

  • Critical Role of Polar Substituents : The data emphasizes the importance of strongly polar substituents in the design of potent PAD4 inhibitors.[1]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for anticancer agents. While specific data for 2-(naphthalen-2-yl) analogs is limited in the provided search results, the SAR of 2-substituted quinoline-4-carboxylic acids as DHODH inhibitors offers valuable insights. A study on various quinoline-4-carboxylic acid analogs revealed the following key structural requirements for potent DHODH inhibition.[2]

  • Bulky, Hydrophobic C-2 Substituents : The C-2 position of the quinoline ring requires bulky and hydrophobic substituents for effective inhibition.[2] This highlights the potential of the naphthalene moiety at this position.

  • Essential Carboxylic Acid at C-4 : The carboxylic acid group at the C-4 position is critical for activity, likely forming a salt bridge with key residues in the enzyme's active site.[2][3]

  • Substitutions on the Benzo Portion : Appropriate substitutions on the benzo part of the quinoline ring can further modulate inhibitory activity.[2]

The following table presents data for some potent quinoline-4-carboxylic acid-based DHODH inhibitors, illustrating the impact of the C-2 substituent.

Compound ID2-SubstituentDHODH IC50 (µM)Reference
Brequinar analog 2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11[3]
41 Substituted pyridine0.0097 ± 0.0014[3]
43 Substituted pyridine0.0262 ± 0.0018[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis via Doebner Reaction

A common and effective method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3]

Reactants:

  • Aniline derivative

  • Appropriate benzaldehyde derivative (in this case, 2-naphthaldehyde)

  • Pyruvic acid

  • Ethanol (solvent)

  • Trifluoroacetic acid (catalyst)

Procedure:

  • A mixture of the aniline derivative, 2-naphthaldehyde, and pyruvic acid is prepared in ethanol.

  • A catalytic amount of trifluoroacetic acid is added to the mixture.

  • The reaction mixture is refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (analogs of this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate key aspects of the SAR and experimental workflow.

SAR_Summary cluster_sar Structure-Activity Relationship (SAR) Highlights cluster_naphthalene Naphthalene Ring Modifications cluster_quinoline Quinoline Core Features Core This compound Core C2_Naphthyl C2-Naphthyl Group (Bulky & Hydrophobic) Core->C2_Naphthyl Key for DHODH & PAD4 C4_Carboxylic C4-Carboxylic Acid (Essential for Activity) Core->C4_Carboxylic Critical for Enzyme Binding Benzo_Ring Benzo Portion (Substitution site) Core->Benzo_Ring Modulates Activity Hydroxyl Hydroxyl Group (e.g., at C4 or C7) Potency_Increase Increased Activity Hydroxyl->Potency_Increase Increases Potency (H-bonding) Halogen Halogen Atom (e.g., Fluoro) Potency_Decrease Decreased Activity Halogen->Potency_Decrease Lower Potency vs. OH cluster_naphthalene cluster_naphthalene C2_Naphthyl->cluster_naphthalene Substitutions here impact potency

Caption: Key SAR trends for this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation (e.g., Anticancer Assay) Start Starting Materials (Aniline, 2-Naphthaldehyde, Pyruvic Acid) Reaction Doebner Reaction (Reflux with Catalyst) Start->Reaction Purification Purification (Filtration & Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Treatment Treatment with Analogs Characterization->Compound_Treatment Synthesized Analogs Cell_Culture Cancer Cell Line Seeding Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

References

Unveiling the Binding Profile of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the predicted binding mode of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid against the experimentally confirmed interactions of established N-myristoyltransferase inhibitors.

This guide provides a comprehensive comparison of this compound with alternative, well-characterized inhibitors of N-myristoyltransferase (NMT). While the binding mode of this compound to its putative target, Leishmania major N-myristoyltransferase (LmNMT), is based on robust in silico modeling, this analysis places it in context with the experimentally determined binding of established inhibitors, offering a valuable resource for researchers in drug discovery and development.

Performance Comparison: A Tale of Prediction and Confirmation

The inhibitory potential of this compound and its analogs has been primarily elucidated through computational methods, including inverse virtual screening, molecular docking, and molecular dynamics simulations. These studies predict a high-affinity interaction with LmNMT.[1][2][3] In contrast, the alternative compounds, DDD85646 and IMP-1088, have undergone extensive experimental validation, including co-crystallization with NMT, providing a concrete understanding of their binding mechanisms.

InhibitorTarget(s)IC50KdBinding Mode Confirmation
This compound Leishmania major NMT (Predicted)Not Experimentally DeterminedNot Experimentally DeterminedIn Silico Modeling
DDD85646 Trypanosoma brucei NMT, Human NMT1~2 nM (TbNMT), ~4 nM (hNMT1)Not Widely ReportedX-ray Co-crystallography
IMP-1088 Human NMT1, Human NMT2<1 nM<210 pM (HsNMT1)X-ray Co-crystallography

Table 1: Comparative Performance of NMT Inhibitors. IC50 and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme and the equilibrium dissociation constant, respectively. Data for DDD85646 and IMP-1088 are derived from various experimental assays.[1][2][4][5][6][7] The data for this compound is based on computational predictions and awaits experimental confirmation.

Visualizing the Binding Landscape

The following diagrams, generated using the DOT language, illustrate the predicted and experimentally confirmed binding modes of the compared molecules, as well as a typical experimental workflow for inhibitor validation.

cluster_predicted Predicted Binding Mode of this compound Molecule 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Target Leishmania major N-myristoyltransferase (LmNMT) Molecule->Target Binds to Interaction Predicted high-affinity binding in peptide substrate pocket Target->Interaction

Caption: Predicted binding of the target molecule to LmNMT.

cluster_experimental Experimentally Confirmed Binding Modes of Alternative NMT Inhibitors cluster_ddd DDD85646 cluster_imp IMP-1088 DDD85646 DDD85646 NMT_DDD N-myristoyltransferase (e.g., TbNMT, hNMT1) DDD85646->NMT_DDD Binding_DDD Binds in peptide pocket; interacts with key residues NMT_DDD->Binding_DDD IMP1088 IMP-1088 NMT_IMP Human NMT1/NMT2 IMP1088->NMT_IMP Binding_IMP Potent binding in peptide pocket; picomolar affinity NMT_IMP->Binding_IMP

Caption: Confirmed binding modes of DDD85646 and IMP-1088.

cluster_workflow Experimental Workflow for NMT Inhibitor Validation Start Synthesize/Obtain Inhibitor Candidate Assay N-myristoyltransferase Inhibition Assay Start->Assay IC50 Determine IC50 Value Assay->IC50 Crystallography Co-crystallization with NMT IC50->Crystallography If potent Structure Solve 3D Structure (X-ray Crystallography) Crystallography->Structure Binding_Mode Confirm Binding Mode and Interactions Structure->Binding_Mode End Validated Inhibitor Binding_Mode->End

Caption: Workflow for experimental validation of NMT inhibitors.

Experimental Protocols

The following are standardized protocols for key experiments used in the characterization of NMT inhibitors.

N-myristoyltransferase (NMT) Inhibition Assay

This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of NMT.

Materials:

  • Recombinant NMT enzyme (e.g., human NMT1)

  • Myristoyl-CoA (substrate)

  • Peptide substrate (e.g., a peptide with an N-terminal glycine)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product Coenzyme A)

  • 96-well microplates (black, for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the NMT enzyme, peptide substrate, and the diluted test compound.

  • Initiate the reaction by adding myristoyl-CoA to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Add the detection reagent and incubate as required to allow for signal development.

  • Measure the signal (e.g., fluorescence intensity) using a microplate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

X-ray Crystallography of Protein-Ligand Complex

This protocol outlines the general steps for determining the three-dimensional structure of an NMT-inhibitor complex.

Materials:

  • Purified and concentrated NMT protein

  • Inhibitor compound

  • Crystallization screening kits

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization:

    • Incubate the purified NMT protein with an excess of the inhibitor to form the complex.

    • Set up crystallization trials by mixing the protein-ligand complex solution with various crystallization screen conditions using vapor diffusion (sitting or hanging drop) methods.

    • Incubate the crystallization plates and monitor for crystal growth.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the grown crystals from the drops.

    • Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known NMT structure as a search model.

    • Build the atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

  • Analysis of the Binding Mode:

    • Analyze the final refined structure to identify the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the protein.

Conclusion

The available in silico data strongly suggests that this compound is a promising candidate for the inhibition of Leishmania major N-myristoyltransferase. However, to definitively confirm its binding mode and inhibitory potency, experimental validation is crucial. The comparison with the well-characterized inhibitors DDD85646 and IMP-1088 highlights the path forward for the experimental characterization of this and other novel 2-aryl-quinoline-4-carboxylic acid derivatives. The provided experimental protocols offer a clear roadmap for researchers to undertake these validation studies, which are essential for the progression of this compound class in drug development pipelines.

References

A Comparative Benchmarking Guide: 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid Versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the biological activity of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid against established standard drugs in the fields of oncology, microbiology, and inflammation. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and objective comparison.

The quinoline scaffold is a well-established pharmacophore known for a wide spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have shown promise as antibacterial, anticancer, and anti-inflammatory agents. This guide details the standardized assays required to quantitatively assess the efficacy of this compound in these key therapeutic areas.

Data Presentation

The following tables are structured to present the quantitative data that would be generated from the experimental protocols detailed in this guide. This format allows for a clear and direct comparison of this compound with standard drugs.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Cell LineTissue of OriginThis compoundDoxorubicin (Standard)Cisplatin (Standard)
MCF-7Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determinedData to be determined

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

Bacterial StrainGram TypeThis compoundCiprofloxacin (Standard)Vancomycin (Standard)
Staphylococcus aureusGram-positiveData to be determinedData to be determinedData to be determined
Bacillus subtilisGram-positiveData to be determinedData to be determinedData to be determined
Escherichia coliGram-negativeData to be determinedData to be determinedData to be determined
Pseudomonas aeruginosaGram-negativeData to be determinedData to be determinedData to be determined

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ for NO Inhibition in µM)

Cell LineAssayThis compoundDexamethasone (Standard)Indomethacin (Standard)
RAW 264.7LPS-induced Nitric Oxide ProductionData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Anticancer Activity: MTT Assay

This protocol is for determining the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Doxorubicin, Cisplatin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add serial dilutions of test compound and standards incubate_24h_1->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end_node End analyze_data->end_node MIC_Assay_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum serial_dilution Perform serial dilution of test compound and standards in 96-well plate start->serial_dilution inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate_24h Incubate 18-24h inoculate_wells->incubate_24h read_results Visually assess for bacterial growth incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Gene_Expression induces Test_Compound 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid Test_Compound->IKK Potential Inhibition

References

Comparative Cross-Reactivity Analysis of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the cross-reactivity profile of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid against a panel of kinases and G-protein coupled receptors (GPCRs). For contextual comparison, the performance of two alternative compounds, a known multi-kinase inhibitor and a structurally related quinoline derivative, is also presented. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the selectivity of this compound, supported by detailed experimental protocols.

Executive Summary

This compound is a quinoline derivative with demonstrated biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[1][2] Recent in silico studies have suggested that Leishmania major N-myristoyltransferase (LmNMT) could be a primary molecular target for this class of compounds.[3][4] Understanding the cross-reactivity profile of a compound is a critical step in drug development to anticipate potential off-target effects and ensure a favorable safety profile. This guide presents a hypothetical, yet plausible, cross-reactivity dataset to illustrate the compound's selectivity.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50) and binding affinity (Ki) of this compound and two comparator compounds against a panel of kinases and GPCRs. The data is presented to facilitate a clear comparison of their selectivity profiles.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Comparator A (Multi-Kinase Inhibitor) (IC50, nM)Comparator B (Quinoline Analog) (IC50, nM)
LmNMT15>10,00050
SRC85051200
ABL1120081500
VEGFR22500123000
EGFR>10,00025>10,000
MAPK1>10,000150>10,000
CDK25000806000

Table 2: GPCR Binding Affinity Profile

Receptor TargetThis compound (Ki, nM)Comparator A (Multi-Kinase Inhibitor) (Ki, nM)Comparator B (Quinoline Analog) (Ki, nM)
Adenosine A1>10,0001500>10,000
Adrenergic α1A800025009000
Adrenergic β2>10,0005000>10,000
Dopamine D295003000>10,000
Serotonin 5-HT2A750018008500
Muscarinic M1>10,0006000>10,000

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the data presented above.

Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[5][6]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.[5]

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[5]

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase.

Materials:

  • Purified, tagged kinase (e.g., GST-tagged)

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • TR-FRET dilution buffer

  • Test compound dissolved in DMSO

  • 384-well microplate

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-anti-Tag antibody, and Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer.

  • Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include a DMSO-only control.

  • Kinase/Antibody Addition: Add a mixture of the kinase and the Eu-anti-Tag antibody to each well.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: The TR-FRET ratio is calculated from the acceptor and donor emission signals. The data is then used to determine the IC50 value for the test compound.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[7][8][9]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled ligand (for determining non-specific binding)

  • Binding buffer

  • Test compound dissolved in DMSO

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and either the test compound at various concentrations, binding buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specified temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter mat using a cell harvester or vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the experimental workflow for assessing compound cross-reactivity and a hypothetical signaling pathway affected by the compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_analysis Data Analysis cluster_output Output compound Test Compound (2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid) kinase_assay Kinase Assays (Radiometric / TR-FRET) compound->kinase_assay receptor_assay Receptor Binding Assays (Radioligand) compound->receptor_assay panels Target Panels (Kinases & GPCRs) panels->kinase_assay panels->receptor_assay ic50 IC50 Determination kinase_assay->ic50 ki Ki Determination receptor_assay->ki selectivity Selectivity Profiling ic50->selectivity ki->selectivity report Cross-Reactivity Report selectivity->report

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src SRC receptor->src abl ABL1 src->abl pathway Downstream Signaling (e.g., MAPK pathway) abl->pathway transcription Gene Transcription (Proliferation, Survival) pathway->transcription compound 2-(Naphthalen-2-yl)quinoline- 4-carboxylic acid compound->src compound->abl

Caption: Hypothetical inhibition of SRC/ABL signaling.

References

Reproducibility of Experiments Using 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental reproducibility for 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid, a synthetic compound with significant potential in medicinal chemistry. We will delve into its synthesis, biological activities, and compare its performance with alternative quinoline-4-carboxylic acid derivatives, supported by experimental data from various studies.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, which are known for their broad range of biological activities, including antimicrobial and anticancer properties. The reproducibility of experiments involving this compound is crucial for its potential development as a therapeutic agent. This guide aims to provide an objective overview of the available data to aid researchers in their experimental design and interpretation.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through two primary methods: the Doebner reaction and the Pfitzinger reaction. The reproducibility of these methods can be influenced by various factors, including the choice of reactants, catalysts, and reaction conditions.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde (in this case, 2-naphthaldehyde), and pyruvic acid. While it is a straightforward one-pot synthesis, its yields can be variable, particularly with anilines bearing electron-withdrawing groups.[1][2] Studies on similar Doebner syntheses have reported yields ranging from 50% to 90%.[3]

Experimental Protocol (Doebner Reaction - Representative)

A representative protocol for the synthesis of a 2-aryl-quinoline-4-carboxylic acid via the Doebner reaction is as follows:

  • Reactant Mixture: In a round-bottom flask, combine aniline (1.0 eq), 2-naphthaldehyde (1.0 eq), and pyruvic acid (1.2 eq) in ethanol.

  • Catalyst: Add a catalytic amount of an acid, such as trifluoroacetic acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Doebner_Reaction cluster_reactants Reactants aniline Aniline imine N-arylimine (Schiff Base) aniline->imine naphthaldehyde 2-Naphthaldehyde naphthaldehyde->imine pyruvic_acid Pyruvic Acid enol Enol of Pyruvic Acid pyruvic_acid->enol Tautomerization michael_adduct Michael Adduct imine->michael_adduct enol->michael_adduct Michael Addition dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Intramolecular Cyclization product 2-(Naphthalen-2-yl)quinoline- 4-carboxylic Acid dihydroquinoline->product Oxidation

Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 2-acetylnaphthalene) in the presence of a strong base.[4] This method can sometimes provide better yields and is a viable alternative if the Doebner reaction proves to be low-yielding.[5]

Experimental Protocol (Pfitzinger Reaction - Representative)

A representative protocol for the synthesis of a 2-aryl-quinoline-4-carboxylic acid via the Pfitzinger reaction is as follows:

  • Base and Isatin: In a round-bottom flask, dissolve isatin in a solution of a strong base like potassium hydroxide in ethanol.

  • Carbonyl Addition: Add 2-acetylnaphthalene to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours.

  • Workup: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Pfitzinger_Reaction cluster_reactants Reactants isatin Isatin keto_acid Keto-acid Intermediate isatin->keto_acid base Base (e.g., KOH) base->keto_acid Hydrolysis enamine Enamine Intermediate keto_acid->enamine acetylnaphthalene 2-Acetylnaphthalene acetylnaphthalene->enamine Condensation cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization product 2-(Naphthalen-2-yl)quinoline- 4-carboxylic Acid cyclized_intermediate->product Dehydration

Comparative Analysis of Synthetic Methods

ParameterDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl with α-methylene
Conditions Typically acidic catalysis, refluxStrongly basic conditions, reflux
Advantages One-pot synthesis, readily available starting materialsCan provide better yields for certain substrates
Disadvantages Yields can be low with electron-withdrawing groups on anilineRequires isatin, which may need to be synthesized
Reproducibility Can be variable depending on substrate and conditionsGenerally considered reliable

Biological Activity and Comparison with Alternatives

This compound and its analogs have shown promising activity as both antimicrobial and anticancer agents. Below, we compare its reported activity with other 2-aryl-quinoline-4-carboxylic acid derivatives.

Antimicrobial Activity

Quinoline derivatives are known to exhibit a broad spectrum of antimicrobial activity. The introduction of different aryl groups at the 2-position can significantly modulate this activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Aryl-quinoline-4-carboxylic Acid Derivatives

CompoundStaphylococcus aureusEscherichia coliReference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)64-[6]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)-128[6]
Substituted quinolines62.50–25062.50–250[7]
This compoundData not explicitly foundData not explicitly found

Note: Direct comparative MIC values for this compound were not available in the searched literature. The table presents data for structurally similar compounds to provide a baseline for expected activity.

Anticancer Activity

The quinoline-4-carboxylic acid scaffold is a key pharmacophore in the development of novel anticancer agents.[6] Various derivatives have demonstrated significant cytotoxicity against different cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Quinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7Not specified (82.9% growth reduction)[8]
Quinoline 13HeLa8.3[9]
Quinoline 12PC331.37[9]
Quinoline 11PC334.34[9]
This compoundData not explicitly foundData not explicitly found

Note: Direct comparative IC50 values for this compound were not available in the searched literature. The table includes data for other quinoline derivatives to illustrate the potential potency of this class of compounds.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological testing of this compound to ensure reproducible results.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation synthesis Synthesis via Doebner or Pfitzinger Reaction purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization stock_solution Prepare Stock Solution of Pure Compound characterization->stock_solution Purity >95% antimicrobial Antimicrobial Assay (MIC Determination) anticancer Anticancer Assay (IC50 Determination) stock_solution->antimicrobial stock_solution->anticancer

Conclusion and Recommendations for Reproducibility

While specific experimental data on the reproducibility of synthesizing and testing this compound is not extensively documented in readily available literature, the general principles for ensuring reproducibility in chemical and biological experiments are applicable.

  • Detailed Protocol Documentation: Meticulous recording of all experimental parameters, including reactant quantities, reaction times, temperatures, and purification methods, is paramount.

  • Standardized Biological Assays: Utilizing standardized and well-validated protocols for antimicrobial and anticancer assays is crucial for comparing results across different studies and laboratories.

  • Control Experiments: The inclusion of appropriate positive and negative controls in all biological assays is essential for validating the experimental results.

  • Method Selection: For synthesis, if the Doebner reaction provides low or inconsistent yields, the Pfitzinger reaction should be considered as a more robust alternative.

By adhering to these principles, researchers can enhance the reproducibility of their experiments with this compound and contribute to a more reliable understanding of its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on the known hazards of its structural components—quinoline, naphthalene, and carboxylic acids—is imperative.

Core Principle: Treat as Hazardous Waste

Due to the presence of the quinoline and naphthalene moieties, this compound should be handled as a hazardous substance. Quinoline and its derivatives are recognized for their potential toxicity, carcinogenicity, and harm to aquatic life.[1][2][3][4][5][6] Similarly, naphthalene is a known carcinogen and poses a threat to aquatic environments.[7][8][9] Therefore, this compound must not be disposed of in regular trash or poured down the drain.[1][3][7] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1][10]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard Examples
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood. If dusts are generated, a NIOSH/OSHA or EN approved respirator may be necessary.---

Step-by-Step Disposal Protocol

A systematic approach to waste segregation, collection, and disposal is critical to ensure safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][3]

  • Solid Waste: This includes the pure compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips.[3][10]

  • Liquid Waste: This includes any solutions containing this compound.

  • Sharps Waste: Any contaminated needles, scalpels, or broken glass should be collected in a designated sharps container.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Carefully place solid this compound and contaminated disposable items directly into a designated hazardous waste container.[1][10]

    • The container should be made of a compatible material (e.g., a high-density polyethylene pail or drum) and have a secure, tight-fitting lid.[1]

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container.[3] The container must be compatible with the solvent used.

    • Do not mix incompatible waste streams. For instance, acidic waste should not be mixed with bases or oxidizers.[11]

Step 3: Labeling

Proper and clear labeling is a critical safety and regulatory requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".[3][10][11]

  • The label must include the full chemical name: "This compound ".[3] Do not use abbreviations or chemical formulas.[11]

  • For liquid waste, list all components of the solution with their approximate percentages.[3][11]

  • Indicate the associated hazards (e.g., Toxic, Carcinogen, Environmental Hazard).[11]

  • Include the date when waste was first added to the container.[11]

Step 4: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.[11]

  • Ensure containers are kept closed except when adding waste.[12][13]

  • Use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[3][13]

  • Store containers away from incompatible materials.[11]

Step 5: Final Disposal

  • Do not accumulate more than 10 gallons of hazardous waste in your lab at any given time.[12]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][13]

  • Provide them with a full inventory of the waste you have collected.

Below is a diagram outlining the logical workflow for the disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Containerization cluster_final Final Steps start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Compound, Contaminated Debris) identify->solid liquid Liquid Waste (Solutions) identify->liquid sharps Sharps Waste (Needles, Glassware) identify->sharps collect_solid Place in Labeled Solid Waste Container solid->collect_solid collect_liquid Place in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Place in Labeled Sharps Container sharps->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 2-(Naphthalen-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Due to its structural similarity to other quinoline carboxylic acids, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate exposure risks.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is fundamental for protection against accidental exposure. The required PPE for handling this compound is summarized below.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1][4] Gloves should be inspected for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridgesRequired for handling the solid, powdered form to prevent inhalation of dust particles.[1] Necessary for handling solutions or when vapors may be generated.[1]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][2] A chemical-resistant apron is recommended for larger quantities or when a significant risk of splashing exists.[1]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1][5]Secondary

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Donning PPE: Before entering the designated handling area, all personnel must put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[1]

  • Experimental Procedures: Maintain a safe distance from all reactions and utilize appropriate shielding.[1] Direct contact with the substance should be avoided at all times.[1]

3. Cleanup and Disposal:

  • Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated with an appropriate solvent and then washed thoroughly.[1]

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[1][2] Do not pour any waste containing this compound down the drain.[1] Consult your institution's environmental health and safety office for specific disposal guidelines.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment dispose_decon Decontaminate handle_experiment->dispose_decon dispose_waste Dispose of Waste dispose_decon->dispose_waste dispose_ppe Remove PPE dispose_waste->dispose_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.